molecular formula C7H16ClNO B2822596 (6S)-2,2,6-Trimethylmorpholine;hydrochloride CAS No. 2375247-63-3

(6S)-2,2,6-Trimethylmorpholine;hydrochloride

Cat. No.: B2822596
CAS No.: 2375247-63-3
M. Wt: 165.66
InChI Key: SLCDVNIXTFGKFD-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-2,2,6-Trimethylmorpholine;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6S)-2,2,6-trimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-8-5-7(2,3)9-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDVNIXTFGKFD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC(O1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: (S)-2,2,6-Trimethylmorpholine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-2,2,6-Trimethylmorpholine Hydrochloride , a specialized chiral building block used in advanced medicinal chemistry.

Executive Summary & Structural Significance

(S)-2,2,6-Trimethylmorpholine HCl is a chiral, trisubstituted morpholine derivative characterized by a gem-dimethyl group at the C2 position and a single methyl group at the C6 position. This specific substitution pattern imparts unique steric and electronic properties, making it a "privileged scaffold" in drug discovery.

The presence of the gem-dimethyl group (Thorpe-Ingold effect) restricts conformational flexibility, potentially enhancing the binding affinity of the parent drug molecule to its target (e.g., GPCRs, kinases). Furthermore, the (S)-configuration at C6 introduces a defined 3D vector, critical for enantioselective interactions in biological systems.

Key Chemical Identifiers
PropertyDetail
Chemical Name (S)-2,2,6-Trimethylmorpholine Hydrochloride
Free Base CAS Note: (R)-isomer is 2375247-54-2; Racemate is 113889-14-8
Molecular Formula C₇H₁₅NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 129.20 (Free Base) / 165.66 (HCl Salt)
Chiral Center C6 (S-configuration)
Key Features gem-Dimethyl (C2), Chiral Methyl (C6), Secondary Amine

Chemical Structure & Stereochemistry

The structure of (S)-2,2,6-trimethylmorpholine is defined by a six-membered morpholine ring. The numbering typically starts at the oxygen atom (position 1).

  • Position 2 (C2): Substituted with two methyl groups (gem-dimethyl). This creates a quaternary carbon adjacent to the oxygen, significantly increasing metabolic stability by blocking oxidative metabolism at this position.

  • Position 6 (C6): Substituted with a single methyl group.[8] This is the stereogenic center. In the (S)-enantiomer, the spatial arrangement of the methyl group is fixed, directing the vector of the secondary amine (N4) and any attached pharmacophores.

Conformational Analysis

The morpholine ring predominantly adopts a chair conformation.

  • C2 Position: The gem-dimethyl group forces one methyl into an axial position and the other into an equatorial position. This creates significant steric bulk, often locking the ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • C6 Position: In the (S)-isomer, the C6-methyl group will prefer the equatorial orientation to minimize steric strain, dictating the overall puckering of the ring.

G Struct (S)-2,2,6-Trimethylmorpholine Structure C2 C2: gem-Dimethyl (Metabolic Block) Struct->C2 steric bulk C6 C6: (S)-Methyl (Chiral Vector) Struct->C6 stereocenter N4 N4: Secondary Amine (Attachment Point) Struct->N4 nucleophile Conf Chair Conformation (Locked by C2/C6) C2->Conf Thorpe-Ingold Effect C6->Conf Equatorial Preference

Figure 1: Structural features and conformational locking mechanism of (S)-2,2,6-Trimethylmorpholine.

Synthesis & Manufacturing

Synthesizing the specific (S)-enantiomer requires overcoming the challenge of installing the gem-dimethyl group while preserving the chirality at C6. Standard cyclization of chiral amino alcohols is the most robust method.

Stereoselective Hydroalkoxylation Route

A scalable route described by Chan Woo Huh et al. (Tetrahedron Letters, 2018) utilizes a stereoselective hydroalkoxylation strategy.[9][10][11] This method is preferred for generating high enantiomeric excess (ee).

Protocol Summary:
  • Starting Material: Chiral amino alcohol precursor (derived from (S)-alanine or similar chiral pool source).

  • Functionalization: Introduction of the gem-dimethyl moiety, often via a Grignard addition or alkylation to a ketone intermediate.

  • Cyclization: Acid-catalyzed intramolecular hydroalkoxylation. The stereocenter at C6 (from the starting material) directs the ring closure.

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

Experimental Workflow (Step-by-Step):
  • Precursor Preparation: React (S)-2-aminopropan-1-ol with 2-bromo-2-methylpropanoate (or equivalent) to form the acyclic intermediate.

  • Reduction: Reduce the amide/ester functionalities to the corresponding alcohol/amine using LiAlH₄ in THF at 0°C → Reflux.

  • Cyclization (Critical Step):

    • Reagent: Trifluoromethanesulfonic acid (TfOH) or H₂SO₄.

    • Conditions: Heat the intermediate in toluene or xylene to induce dehydration/cyclization.

    • Mechanism:[1][4][12] The hydroxyl group attacks the tertiary carbocation formed at the gem-dimethyl site, or via direct displacement.

  • Purification:

    • Extract the free base into DCM.

    • Dry over MgSO₄ and concentrate.

    • Dissolve in Et₂O and add 2M HCl in ether dropwise.

    • Filter the white precipitate ((S)-2,2,6-Trimethylmorpholine HCl) and dry under vacuum.

Synthesis Start Chiral Precursor ((S)-Alanine deriv.) Step1 Step 1: N-Alkylation (+ gem-dimethyl source) Start->Step1 Inter Acyclic Intermediate Step1->Inter Step2 Step 2: Cyclization (Acid Catalyzed) Inter->Step2 Dehydration Product (S)-2,2,6-Trimethylmorpholine (Free Base) Step2->Product Stereoretention Salt HCl Salt Formation (Precipitation) Product->Salt HCl/Et2O

Figure 2: Synthetic pathway for (S)-2,2,6-Trimethylmorpholine HCl emphasizing stereoretention.

Characterization & Quality Control

Verification of the structure and purity is non-negotiable, particularly distinguishing the (S)-enantiomer from the (R)-isomer or racemate.

Analytical Parameters
TechniqueExpected Signal / Criteria
¹H NMR (400 MHz, D₂O) C2-Me: Two distinct singlets (approx. 1.1–1.3 ppm) due to axial/equatorial environments.• C6-Me: Doublet (approx. 1.1 ppm, J ≈ 6 Hz).• Ring Protons: Complex multiplets for H3, H5, H6 due to ABX/ABC systems.
¹³C NMR Distinct signals for quaternary C2 (~70 ppm), methine C6, and three methyl carbons.
Chiral HPLC Required to determine enantiomeric excess (ee).Column: Chiralpak IA or IC.Mobile Phase: Hexane/IPA + 0.1% Diethylamine.
Mass Spectrometry [M+H]⁺ = 130.12 (Free Base).
Melting Point HCl salt typically melts >160°C (decomposition).[5]

Self-Validating Protocol:

  • Check: The ¹H NMR must show non-equivalent methyl groups at C2. If they appear as a single peak, the ring might be conformationally flipping too fast (unlikely for this salt) or the structure is incorrect.

  • Check: The integration of the C6-methyl doublet must match 3H relative to the single proton at C6.

Applications in Drug Discovery

The (S)-2,2,6-trimethylmorpholine moiety is a high-value "building block" used to modulate the physicochemical properties of drug candidates.

Opioid Receptor Modulation

Research by Chan Woo Huh et al. highlights this scaffold's relevance in the synthesis of opioid antagonists.[10] The 2,2,6-trisubstitution pattern provides a rigid core that fits into the hydrophobic pocket of the µ-opioid receptor, potentially improving selectivity over other subtypes (δ, κ).

Metabolic Stability (Deuterium Surrogate Strategy)

Replacing a standard morpholine ring with 2,2,6-trimethylmorpholine is a medicinal chemistry strategy to block metabolic "soft spots."

  • Mechanism: The gem-dimethyl group at C2 prevents cytochrome P450-mediated oxidation at the position alpha to the oxygen, a common metabolic clearance pathway for morpholines.

  • Result: Increased half-life (

    
    ) and oral bioavailability.
    
YKL-40 Inhibitors & Liver Disease

Recent patent literature (e.g., US20230278996A1) cites 2,2,6-trimethylmorpholine derivatives as inhibitors of YKL-40, a chitinase-like protein associated with inflammation and fibrosis. The chiral methyl group likely aids in fitting the specific geometry of the YKL-40 binding cleft.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[13] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether).

  • Stability: Stable at room temperature if kept dry. Avoid strong oxidizing agents.

References

  • Huh, C. W., Bechle, B. M., & Warmus, J. S. (2018).[9][11] Development of a scalable synthetic route towards a 2,2,6-trisubstituted chiral morpholine via stereoselective hydroalkoxylation. Tetrahedron Letters, 59(19), 1808-1812.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39234996, (6R)-2,2,6-trimethylmorpholine.

  • BLD Pharm. (R)-2,2,6-Trimethylmorpholine Product Page (CAS 2375247-54-2).

  • Google Patents. US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications.

Sources

2,2,6-Trimethylmorpholine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2,6-Trimethylmorpholine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of 2,2,6-trimethylmorpholine hydrochloride, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Morpholine and its derivatives are foundational scaffolds in the development of numerous therapeutic agents, valued for their ability to modulate physicochemical properties such as solubility and brain permeability.[1] This document details the molecular characteristics, including the precise molecular weight, of 2,2,6-trimethylmorpholine hydrochloride. Furthermore, it presents a plausible synthetic pathway, methods for analytical characterization, potential applications in drug discovery, and essential safety protocols. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of 2,2,6-trimethylmorpholine hydrochloride are rooted in its unique molecular structure. As the hydrochloride salt of the 2,2,6-trimethylmorpholine free base, its properties are defined by the presence of a protonated amine, an ether linkage, and specific alkyl substitutions. The gem-dimethyl group at the C2 position and the methyl group at the C6 position introduce steric bulk and modify the lipophilicity compared to the parent morpholine scaffold. The C6 position is a chiral center, meaning the compound can exist as a racemate or as individual enantiomers.

Core Molecular Data

All quantitative data for the compound are summarized in the table below. The molecular weight is calculated from the formula of the free base (C₇H₁₅NO) and the addition of hydrogen chloride (HCl).

PropertyValueSource / Method
Molecular Formula C₇H₁₆ClNOCalculated
Molecular Weight 165.69 g/mol Calculated
Free Base FormulaC₇H₁₅NO[2]
Free Base MW129.20 g/mol [2]
AppearanceWhite to off-white solid (Predicted)N/A
CAS Number (Free Base)113889-14-8[2]

Synthesis and Purification

Proposed Synthetic Pathway

The most logical precursor for 2,2,6-trimethylmorpholine is 1-((2-hydroxy-1,1-dimethylethyl)amino)propan-2-ol. This intermediate can be synthesized via the nucleophilic attack of 2-amino-2-methyl-1-propanol on propylene oxide. The subsequent intramolecular cyclization and dehydration, typically catalyzed by a strong acid like sulfuric acid, yields the target morpholine ring. This approach is analogous to established industrial methods for producing substituted morpholines, such as the cyclization of diisopropanolamine to form 2,6-dimethylmorpholine.[4] The final step involves treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Experimental Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis and purification workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Neutralization cluster_2 Step 3: Purification & Salt Formation A 2-Amino-2-methyl-1-propanol + Propylene Oxide B Reaction in Methanol A->B C Solvent Removal B->C D Intermediate: 1-((2-hydroxy-1,1-dimethylethyl)amino)propan-2-ol C->D E Add Intermediate to Concentrated H₂SO₄ D->E Proceed with crude intermediate F Heat (e.g., 170-190°C) E->F G Neutralize with NaOH (aq) F->G H Crude 2,2,6-Trimethylmorpholine G->H I Liquid-Liquid Extraction (e.g., with DCM) H->I Purify crude base J Dry & Concentrate I->J K Dissolve in Ether/IPA J->K L Add HCl (gas or solution) K->L M Filter & Dry Final Product L->M

Sources

An In-depth Technical Guide to the Safe Handling of 2,2,6-Trimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Checklist

In the fast-paced environments of research and drug development, chemical safety is paramount. 2,2,6-Trimethylmorpholine hydrochloride is a morpholine derivative, a class of compounds widely utilized as building blocks in organic synthesis.[1] While standard Safety Data Sheets (SDS) provide a crucial overview of hazards, this guide aims to deliver a deeper, more contextual understanding. As scientists, it is not enough to follow a protocol; we must comprehend the causality behind each recommendation to foster a truly proactive safety culture. This document synthesizes regulatory data with practical, field-proven insights to ensure that your handling of this compound is not only compliant but also intelligently safe.

This guide will deconstruct the hazards associated with 2,2,6-trimethylmorpholine hydrochloride, providing not just the "what," but the "why" behind each safety protocol. From personal protective equipment (PPE) selection to spill response and disposal, we will explore the chemical principles that govern safe practice.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's properties is the first step in risk assessment. These characteristics dictate its behavior under various conditions and inform the specific handling protocols required.

PropertyValueScientific Rationale & Implications
Molecular Formula C₇H₁₆ClNOThe presence of a hydrochloride salt suggests good solubility in polar solvents like water. The organic morpholine structure indicates it is combustible.
Appearance White to off-white solid (crystal/powder)As a solid, the primary route of exposure during handling is inhalation of dust and direct skin/eye contact.
Solubility Soluble in waterHigh water solubility facilitates rapid absorption through moist tissues (eyes, skin, mucous membranes) and influences the choice of aqueous solutions for decontamination and fire suppression.
Stability Stable under standard ambient conditionsWhile generally stable, it is crucial to avoid incompatible materials, such as strong oxidizing agents and strong bases, which can trigger hazardous reactions.
Incompatible Materials AcidsThe hydrochloride salt can react with strong bases to liberate the free amine. It is also incompatible with strong oxidizing agents.[2]
Section 2: Hazard Identification and GHS Classification

2,2,6-Trimethylmorpholine hydrochloride is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is critical for immediate hazard recognition and response.

GHS Pictograms:

Signal Word: Danger

Core Hazard Statements:

  • H301: Toxic if swallowed. [3]

  • H312: Harmful in contact with skin. [3]

  • H314: Causes severe skin burns and eye damage. [3]

  • H412: Harmful to aquatic life with long lasting effects. [3]

Expert Analysis of Hazards:

The "Danger" signal word combined with the H-statements paints a clear picture of a substance that is acutely toxic and highly corrosive.

  • Toxicity (H301/H312): The toxicity rating signifies that even small quantities, if ingested, can cause significant harm. The "harmful" in contact with skin classification indicates that dermal absorption is a significant route of exposure.

  • Corrosivity (H314): This is arguably the most immediate and severe risk during laboratory handling. The compound can cause irreversible damage to skin and eyes upon contact.[3] This is due to its ability to rapidly destroy tissue. Ingestion can lead to severe swelling and the danger of perforation of the esophagus or stomach.[2]

  • Aquatic Toxicity (H412): This highlights the importance of proper disposal. Uncontained releases can harm aquatic ecosystems.[3]

Section 3: Protocols for Safe Handling and Exposure Control

Effective risk management hinges on a multi-layered approach that combines engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

3.1 Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical at its source.

  • Ventilation: Always handle 2,2,6-trimethylmorpholine hydrochloride in a certified chemical fume hood.[4] This prevents the inhalation of fine dust particles. The fume hood's airflow provides a physical barrier between the researcher and the chemical.

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[5] Proximity is critical, as immediate flushing is the most effective first-aid measure for corrosive exposures.

3.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier of protection for the entire face.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene protective gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If working outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate dust/mist filter is required.[7]

Workflow for Gearing Up with PPE

Spill_Response Spill Spill Occurs Assess Is the spill large or uncontained? Spill->Assess Evacuate Evacuate Area Alert EH&S Assess->Evacuate Yes PPE Don appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE No Contain Contain spill with inert absorbent (e.g., sand, vermiculite) PPE->Contain Cleanup Carefully sweep up material Place in a sealed container Contain->Cleanup Decontaminate Decontaminate area with soap and water Cleanup->Decontaminate Dispose Label container as hazardous waste Arrange for disposal Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: If the spill is large, immediately evacuate the area and alert your institution's Environmental Health & Safety (EH&S) department.

  • Control and Contain: For small spills, ensure you are wearing appropriate PPE. Prevent the dust from becoming airborne.

  • Absorb: Cover the spill with an inert, absorbent material like sand, silica gel, or vermiculite. [2]Do not use combustible materials like sawdust.

  • Collect: Carefully sweep the material into a suitable, labeled container for disposal. Use spark-proof tools if there is any fire risk. [2]5. Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal the container and dispose of it as hazardous waste according to institutional and local regulations.

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam. [7]* Specific Hazards: The compound is combustible. In a fire, it may decompose to generate irritating and highly toxic gases, including nitrogen oxides and hydrogen chloride. [7]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes. [8]

Section 6: Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][5]Keep it in a designated corrosives area, away from incompatible materials like strong acids and oxidizing agents. [2]* Disposal: Dispose of waste and contaminated materials in accordance with all local, regional, and national regulations. Do not allow the product to enter drains, as it is harmful to aquatic life. [3]

Conclusion

2,2,6-Trimethylmorpholine hydrochloride is a valuable reagent that demands rigorous and informed safety practices. Its dual nature as both toxic and corrosive requires a comprehensive approach to safety, from initial handling in a fume hood to meticulous planning for potential emergencies. By understanding the chemical principles behind the safety protocols, researchers can move beyond rote compliance and cultivate an environment of proactive safety and scientific excellence.

References

  • TCI Chemicals. (2022). Safety Data Sheet: 4-(2-Chloroethyl)morpholine Hydrochloride.
  • Fisher Scientific. (2021). Safety Data Sheet: cis-2,6-Dimethylmorpholine.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Hydroxymethylmorpholine hydrochloride.
  • TCI Chemicals. (2018). Safety Data Sheet: (S)-3-Methylmorpholine Hydrochloride.
  • Sigma-Aldrich. (2022). Safety Data Sheet.
  • Spectrum Chemical. (n.d.). Safety Data Sheet: CASEIN HYDROLYSATE.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: N-Methylmorpholine hydrochloride, 99+%.
  • Penta Chemicals. (2022). Safety Data Sheet: Morpholine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Castrol. (2024). Safety Data Sheet: Brayco 599.
  • Apollo Scientific. (2023). Safety Data Sheet: 2-(Prop-2-yn-1-yloxy)acetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083815, 4-Methylmorpholine hydrochloride.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Profile: (6S)-2,2,6-Trimethylmorpholine Hydrochloride

[1][2]

Executive Summary

(6S)-2,2,6-Trimethylmorpholine hydrochloride is a high-value chiral building block, increasingly utilized in the synthesis of next-generation kinase inhibitors and CNS-active agents.[1][2] Its structural uniqueness lies in the gem-dimethyl substitution at the C2 position combined with a defined chiral center at C6.[1][2] This motif imparts restricted conformational flexibility ("gem-dimethyl effect") and enhanced metabolic stability compared to unsubstituted morpholines.[1][2]

This guide provides a technical roadmap for researchers to source, validate, and utilize this compound, moving beyond simple catalog listings to ensure supply chain integrity and experimental reproducibility.

Part 1: Technical Identity & Chemical Profile[1]

Before engaging suppliers, it is critical to define the exact chemical entity to avoid stereochemical ambiguity.[2] Many catalog entries default to the racemate or the free base.[1][2]

ParameterSpecification
Chemical Name (6S)-2,2,6-Trimethylmorpholine hydrochloride
Free Base CAS 113889-14-8 (Note: Often refers to racemate; specify (6S))
Protected Analog CAS 1148276-47-6 (tert-Butyl 2,2,6-trimethylmorpholine-4-carboxylate)
Molecular Formula C₇H₁₅NO[1][2] · HCl
Molecular Weight 129.20 g/mol (Free Base) / 165.66 g/mol (HCl Salt)
Chiral Center C6 (S-configuration)
Key Feature Gem-dimethyl group at C2; Methyl group at C6
Structural Significance

The presence of the gem-dimethyl group at C2 locks the morpholine ring into a preferred chair conformation, minimizing the entropic penalty upon binding to protein targets.[1][2] The (6S)-methyl group adds a vector for chiral recognition, often critical for selectivity in ATP-binding pockets.[1][2]

Part 2: Strategic Sourcing & Supplier Evaluation[1]

Sourcing this specific isomer requires vigilance. "Off-the-shelf" availability is often limited to the racemate.[1][2] For the (6S)-isomer, custom synthesis or chiral resolution grades are standard.[1][2]

Validated Supplier Tiers

Note: Always confirm current batch stereochemistry via CoA.

  • Primary Chemical Vendors (Catalog Items):

    • BLD Pharm: Lists 2,2,6-Trimethylmorpholine (Cat# BD01073328).[1][2][3] Action: Must request chiral CoA.[1][2][4]

    • Enamine: Major supplier of morpholine building blocks.[1][2] Likely source for the specific enantiomer on demand.[1][2]

    • Fluorochem: Stocks the Boc-protected precursor (Cat# 1148276-47-6), which can be deprotected to yield the target salt.[1][2]

  • Custom Synthesis & CROs (Bulk/Purity Focused):

    • WuXi AppTec: High capability for chiral separation and scale-up.[1][2]

    • Combi-Blocks: Often carries specific chiral salts not listed by aggregators.[1][2]

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategyStartNeed (6S)-2,2,6-Trimethylmorpholine HClCheckCatalogCheck Catalog (BLD, Enamine)Start->CheckCatalogIsChiralIs (6S) Isomer Explicit?CheckCatalog->IsChiralOrderSampleOrder Sample (1g)IsChiral->OrderSampleYesCustomRouteRequest Custom SynthesisIsChiral->CustomRouteNo (Racemate only)BocRouteBuy Boc-Precursor(CAS 1148276-47-6)IsChiral->BocRouteNo (Buy Protected)QC_CheckIn-House Chiral HPLCOrderSample->QC_CheckCustomRoute->QC_CheckDeprotectAcid Deprotection (HCl/Dioxane)BocRoute->DeprotectDeprotect->QC_Check

Caption: Decision logic for sourcing chiral morpholines. Prioritizing the Boc-protected intermediate often guarantees stereochemical integrity.[1]

Part 3: Synthesis & Impurity Profiling[1]

Understanding the synthesis allows you to predict impurities (e.g., regioisomers or enantiomers).[2] The most robust route relies on the ring-opening of a chiral epoxide.[1]

Mechanistic Pathway[1][2]
  • Starting Materials: 2-Amino-2-methyl-1-propanol + (S)-Propylene Oxide.[1][2]

  • Step 1 (Ring Opening): The amine attacks the less hindered carbon of (S)-propylene oxide.[1][2]

  • Step 2 (Cyclization): Acid-catalyzed cyclization or activation of the alcohol (e.g., via tosylation) followed by intramolecular displacement.[1][2]

Critical Impurity: The (6R)-enantiomer, arising from racemization of the propylene oxide or non-stereoselective reduction if a ketone intermediate was used.[1][2]

Synthesis Workflow (DOT Visualization)

SynthesisPathwaySM12-Amino-2-methyl-1-propanolInterIntermediate:N-(2-hydroxypropyl) derivativeSM1->InterNucleophilic AttackSM2(S)-Propylene Oxide(Chiral Source)SM2->InterCyclizationCyclization(Acid or Mitsunobu)Inter->CyclizationIntramolecular EtherificationProduct(6S)-2,2,6-TrimethylmorpholineCyclization->ProductSaltHCl Salt FormationProduct->SaltHCl/Et2O

Caption: Primary synthetic route.[1][2] Stereochemistry at C6 is established by the (S)-propylene oxide starting material.[1]

Part 4: Quality Control & Validation Protocols

Trusting a CoA without verification is a risk in chiral chemistry.[1][2] The following protocols are self-validating.

Enantiomeric Purity (Chiral HPLC)

Since the morpholine ring lacks a strong UV chromophore, direct chiral HPLC can be difficult.[2]

  • Method A (Derivatization): React with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride to add a UV-active tag.[1][2]

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane/IPA (90:10).[2]

    • Detection: UV @ 254 nm.[1][2]

  • Method B (Direct - CAD/ELSD): If using a Charged Aerosol Detector (CAD), derivatization is unnecessary.[1][2]

Stoichiometry Check (AgNO₃ Titration)

Commercial "HCl salts" can sometimes be hemi-salts or contain excess acid.[1][2]

  • Protocol: Dissolve 50 mg in water. Titrate with 0.1 N AgNO₃ using a potentiometric electrode.

  • Target: 1.0 ± 0.05 eq of Chloride per mole of amine.

Absolute Configuration (Mosher's Method)

To definitively prove the (6S) configuration if the source is new:

  • Derivatize the free base with (R)- and (S)-MTPA chloride.[1][2]

  • Analyze via ¹H NMR or ¹⁹F NMR.[1][2]

  • Calculate Δδ (S-R) to assign configuration based on established models for cyclic amines.

References

  • Lenci, E., et al. (2021).[2] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[1][2] Link[2]

  • Tzara, A., et al. (2020).[2] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

  • BLD Pharm. "Product Entry: 2,2,6-Trimethylmorpholine."[1][2][3] Catalog Access. Link

  • National Institute of Standards and Technology (NIST). "Morpholine, 2,6-dimethyl- Data."[1][2] WebBook. Link[2]

  • Smolecule. "Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate Product Page." Link

Gem-Dimethyl Morpholine Derivatives: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Gem-dimethyl morpholine derivatives represent a high-value tactical modification in modern medicinal chemistry.[1][2] By introducing a gem-dimethyl group (two methyl groups on the same carbon) to the morpholine scaffold, researchers can simultaneously address two of the most common failure modes in drug discovery: metabolic instability and conformational entropy .[1][2]

This guide details the theoretical basis, synthetic pathways, and strategic application of this scaffold.

Executive Summary

The morpholine ring is a privileged pharmacophore, ubiquitous in kinase inhibitors (e.g., PI3K, mTOR) and CNS agents due to its balanced lipophilicity and hydrogen-bonding potential.[1][2] However, the unsubstituted morpholine ring is metabolically vulnerable to oxidative attack at the


-carbon positions (C2/C6 or C3/C5) by Cytochrome P450 enzymes.[1][2]

The Solution: Introducing a gem-dimethyl group (2,2-dimethyl or 3,3-dimethyl) serves a dual purpose:

  • Metabolic Shielding: Sterically blocks the approach of metabolic enzymes to the vulnerable

    
    -carbons.[1]
    
  • Conformational Locking: Leverages the Thorpe-Ingold Effect to restrict ring flexibility, reducing the entropic penalty of binding and potentially increasing potency.[2]

Mechanistic Principles

The Metabolic Shield (Blocking -Oxidation)

The primary metabolic clearance pathway for morpholine-containing drugs is often


-hydroxylation followed by ring opening.[1][2]
  • Vulnerability: The C-H bonds adjacent to the heteroatoms (N and O) are electronically activated for hydrogen atom abstraction (HAT) by CYP450 active sites (Compound I).[1][2]

  • The Fix: Replacing these C-H bonds with C-Me bonds (gem-dimethylation) removes the abstractable hydrogens at that specific site and creates a steric "bumper" that hinders the enzyme from accessing adjacent sites.[1]

The Thorpe-Ingold Effect (Conformational Control)

The gem-dimethyl group introduces angle compression (the Thorpe-Ingold effect).[1][2] In a 6-membered morpholine ring, this favors the chair conformation and increases the energy barrier for ring inversion.[1][2]

  • Impact: This "locks" the substituents into specific axial/equatorial orientations. If the drug binds in a specific conformation, pre-organizing the molecule into that shape reduces the entropic cost (

    
    ) of binding, theoretically improving affinity (
    
    
    
    ).[2]
Physicochemical Impact

The addition of two methyl groups alters the fundamental properties of the scaffold.

PropertyMorpholine3,3-DimethylmorpholineImpact Analysis
Formula


Increased MW (+28 Da).[1][2]
pKa (Conj. Acid) ~8.3~9.1More Basic. The inductive effect (+I) of methyls stabilizes the cation, outweighing steric hindrance to solvation.[2]
LogP (Lipophilicity) -0.86~0.1 - 0.5Increased Lipophilicity. Improves membrane permeability but decreases water solubility.[1][2]
tPSA 12.03

12.03

Unchanged. Polar surface area remains constant, preserving H-bond potential.[1][2]

Visualization: Mechanisms & Workflow[1][2]

Diagram 1: The Metabolic Shield & Conformational Lock

This diagram illustrates how the gem-dimethyl group blocks CYP450 attack and restricts ring flipping.[1]

GemDimethylMechanism cluster_0 Standard Morpholine cluster_1 Gem-Dimethyl Morpholine M_Unsub Unsubstituted Morpholine (Flexible Chair/Boat) CYP_Attack CYP450 Attack (alpha-C Oxidation) M_Unsub->CYP_Attack High Vulnerability Ring_Open Ring Opening (Metabolic Clearance) CYP_Attack->Ring_Open M_Gem 3,3-Dimethylmorpholine (Locked Chair) Steric_Shield Steric Shielding (Blocks CYP Heme) M_Gem->Steric_Shield Me Groups Conf_Lock Thorpe-Ingold Effect (Low Entropic Penalty) M_Gem->Conf_Lock Stable Metabolic Stability & High Potency Steric_Shield->Stable Conf_Lock->Stable

Caption: Comparative analysis of metabolic vulnerability and conformational dynamics between unsubstituted and gem-dimethyl morpholines.

Synthetic Strategies

Synthesizing gem-dimethyl morpholines requires specific strategies due to the increased steric hindrance which can retard cyclization.[1]

Method A: The "Classic" Cyclization (From Amino Alcohols)

This is the most robust method for large-scale preparation of 3,3-dimethylmorpholine derivatives.[1][2]

Retrosynthesis: Target Morpholine


 Diol Precursor 

2-Amino-2-methyl-1-propanol (AMP) [1][2]

Protocol (Step-by-Step):

  • Starting Material: Begin with 2-amino-2-methyl-1-propanol (commercially available).[1][2]

  • Acylation (Optional): If N-alkylation is difficult later, the nitrogen can be protected or alkylated at this stage.[1][2]

  • Ether Formation: React the amino alcohol with a symmetrical bis-electrophile (e.g., chloroacetyl chloride followed by reduction, or ethylene glycol ditosylate).[1][2]

    • Note: Direct alkylation with 1,2-dibromoethane is often low-yielding due to sterics.[1][2] A two-step acylation-reduction sequence is preferred.[1][2]

  • Cyclization:

    • Step 1: React 2-amino-2-methyl-1-propanol with chloroacetyl chloride in biphasic DCM/NaOH to form the amide.

    • Step 2: Cyclize using a strong base (KOtBu) to form the morpholinone (lactam).[1][2]

    • Step 3: Reduce the lactam using

      
       or 
      
      
      
      to yield 3,3-dimethylmorpholine .[1][2]
Method B: SnAP Reagents (The Modern Shortcut)

For rapid library generation, SnAP (Stannyl Amine Protocol) reagents allow for the synthesis of substituted morpholines from simple aldehydes.[2]

  • Reagent: Use a SnAP morpholine reagent containing the gem-dimethyl backbone.[1]

  • Reaction: Condense with an aldehyde to form an imine, followed by Cu(II)-mediated oxidative radical cyclization.[1][2]

  • Advantage: Allows installation of the morpholine ring onto a complex core late in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylmorpholine (Lactam Reduction Route)

This protocol describes the reduction of 3,3-dimethylmorpholin-2-one, a common intermediate.[1][2]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Reagent Prep: Charge flask with

    
     (1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[1]
    
  • Addition: Dissolve 3,3-dimethylmorpholin-2-one (1.0 equiv) in anhydrous THF. Add dropwise to the

    
     suspension over 15 minutes. Caution: Gas evolution.[1]
    
  • Reaction: Warm to room temperature, then heat to reflux for 4 hours. Monitor by TLC/LCMS.[1]

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir for 30 mins until a white granular precipitate forms.
  • Isolation: Filter through a pad of Celite. Dry filtrate over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Distillation (b.p. ~143°C) or conversion to HCl salt for crystallization.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the "Metabolic Shield" hypothesis.

  • System: Liver Microsomes (Human/Rat/Mouse), 0.5 mg/mL protein.[1][2]

  • Test Compound: 1

    
    M final concentration (from 10 mM DMSO stock).
    
  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Procedure:

    • Pre-incubate microsomes and compound at 37°C for 5 mins.

    • Initiate with NADPH.[1]

    • Sample at

      
       mins.[2]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.[1][2]

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]
    • Success Criterion:

      
       (intrinsic clearance) of gem-dimethyl analog should be <50% of the unsubstituted parent.[1][2]
      

Strategic Decision Tree

When should you deploy the gem-dimethyl morpholine scaffold?

DecisionTree Start Hit Compound Analysis (Contains Morpholine) Metab_Issue Is Metabolic Clearance High? Start->Metab_Issue Site_ID Is the Morpholine the Soft Spot? Metab_Issue->Site_ID Yes Potency_Issue Is Potency/Selectivity Low? Metab_Issue->Potency_Issue No Deploy_Gem DEPLOY 3,3-DIMETHYLMORPHOLINE Site_ID->Deploy_Gem Yes (Alpha-Oxidation) Alt_Strat Consider Bioisosteres (e.g., Oxetanes, Bridged) Site_ID->Alt_Strat No (Other Sites) Potency_Issue->Deploy_Gem Yes (Lock Conformation) Potency_Issue->Alt_Strat No

Caption: Decision matrix for incorporating gem-dimethyl morpholine during Hit-to-Lead optimization.

References

  • Conformational Analysis: Theoretical Studies on the Conformation of 2,2-Dimethylmorpholine. BenchChem Technical Guide.[1] Link[1][2]

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] The formation and stability of spiro-compounds.[1] J. Chem. Soc., Trans., 107, 1080-1106.[1][2] Link

  • Metabolic Stability Strategies: Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG.[1] Link

  • Synthetic Reagents: SnAP Reagents for the Synthesis of Saturated N-Heterocycles. Sigma-Aldrich / Merck.[1][2] Link

  • pKa Data: Basicity of Amines and pKa Values in Medicinal Chemistry. Organic Chemistry Data.[1] Link

  • Drug Analogues: Investigation of morpholine isosteres for the development of metabolically stable mTOR kinase inhibitors. Eur. J. Med.[1] Chem. (2023).[1] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (6S)-2,2,6-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists in drug development. It details the high-fidelity synthesis of (6S)-2,2,6-trimethylmorpholine , a critical chiral pharmacophore found in JAK inhibitors and other bioactive molecules.

Executive Summary

The (6S)-2,2,6-trimethylmorpholine scaffold is a non-symmetric, chiral heterocycle. Unlike the symmetric 2,6-dimethylmorpholine, its synthesis requires precise regiochemical control to distinguish between the 2,2-dimethyl and 6-methyl positions.

This protocol rejects the common "acid-catalyzed diol dehydration" (e.g., sulfuric acid method) often used for commodity morpholines, as it suffers from carbocation rearrangements and poor stereocontrol for this specific substitution pattern. Instead, we define a Morpholinone Reduction Strategy . This stepwise approach guarantees the retention of stereochemistry from the chiral pool starting material and ensures unequivocal regioselectivity.

Key Chemical Logic
  • Stereocenter Source: The (6S) stereocenter is derived directly from (S)-1-amino-2-propanol .

    • Critical Distinction: Using (S)-2-amino-1-propanol (L-Alaninol) would yield the (5S) -2,2,5-trimethylmorpholine isomer. Selection of the correct amino alcohol regioisomer is paramount.

  • Regiocontrol: The gem-dimethyl group is introduced via an electrophilic acyl halide, locking the 2-position relative to the nitrogen before ring closure.

  • Pathway: N-Acylation

    
     Intramolecular O-Alkylation 
    
    
    
    Amide Reduction.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the morpholine ring at the C3-N4 and O1-C2 bonds (reduction) or C2-O1 bond (cyclization).

Retrosynthesis Target (6S)-2,2,6-Trimethylmorpholine Lactam (6S)-2,2,6-Trimethylmorpholin-3-one Target->Lactam Reduction (LAH) Amide N-(2-hydroxypropyl)-amide Intermediate Lactam->Amide Cyclization (NaH) SM1 (S)-1-Amino-2-propanol (Chiral Pool) Amide->SM1 Acylation SM2 2-Bromo-2-methylpropionyl bromide Amide->SM2 +

Figure 1: Retrosynthetic logic flow. The chiral integrity of the (S)-1-amino-2-propanol is preserved throughout the sequence.

Detailed Experimental Protocol

Phase 1: N-Acylation

Objective: Selective acylation of the amine over the secondary alcohol. Reaction: (S)-1-Amino-2-propanol + 2-Bromo-2-methylpropionyl bromide


 Amide intermediate.

Reagents:

  • (S)-(+)-1-Amino-2-propanol (CAS 2799-17-9): 1.0 eq.

  • 2-Bromo-2-methylpropionyl bromide: 1.05 eq.

  • Triethylamine (TEA) or DIPEA: 1.1 eq.

  • Dichloromethane (DCM): Anhydrous, 10 vol.

Procedure:

  • Setup: Charge (S)-1-amino-2-propanol and TEA into DCM under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Dropwise add 2-bromo-2-methylpropionyl bromide dissolved in minimal DCM over 30 minutes. Maintain internal temperature

    
    . Note: The amine is significantly more nucleophilic than the secondary alcohol; low temperature prevents O-acylation.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
    . Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over 
    
    
    
    .
  • Output: Crude

    
    -((S)-2-hydroxypropyl)-2-bromo-2-methylpropanamide. Used directly in the next step.
    
Phase 2: Cyclization (Morpholinone Formation)

Objective: Intramolecular Williamson ether synthesis to close the ring. Reaction: Amide intermediate


 (6S)-2,2,6-trimethylmorpholin-3-one.

Reagents:

  • Crude Amide (from Phase 1): 1.0 eq.

  • Sodium Hydride (NaH, 60% dispersion): 1.2 eq. (or Potassium tert-butoxide for milder conditions).

  • THF (Tetrahydrofuran): Anhydrous, 15 vol.

Procedure:

  • Setup: Suspend NaH in anhydrous THF at 0°C under

    
    .
    
  • Addition: Slowly add the crude amide (dissolved in THF) to the NaH suspension. Caution: Hydrogen gas evolution.

  • Cyclization: Allow to warm to RT. Stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the bromo-amide.

    • Mechanism:[1][2][3] The alkoxide formed at the secondary alcohol attacks the tertiary carbon bearing the bromide. While attack at a tertiary center is sterically hindered, the intramolecular nature (forming a 6-membered ring) and the activation by the carbonyl (alpha-halo amide) facilitate this

      
      -like process.
      
  • Workup: Quench carefully with water/ice. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry (
    
    
    
    ), and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexanes) may be required to remove elimination byproducts (methacrylate derivatives).

  • Output: (6S)-2,2,6-trimethylmorpholin-3-one.

Phase 3: Reduction to Morpholine

Objective: Reduction of the lactam carbonyl to a methylene group. Reaction: (6S)-2,2,6-trimethylmorpholin-3-one


 (6S)-2,2,6-trimethylmorpholine.

Reagents:

  • Morpholinone intermediate: 1.0 eq.[1]

  • Lithium Aluminum Hydride (LAH): 2.5 eq. (Solution in THF).

  • THF: Anhydrous.

Procedure:

  • Setup: Charge LAH solution into a flask under Argon. Heat to mild reflux or 50°C.

  • Addition: Add the morpholinone (dissolved in THF) dropwise to the refluxing LAH solution.

    • Note: Reverse addition (amide to LAH) ensures excess hydride is always present, driving the reaction to the amine and preventing aldehyde side products.

  • Reaction: Reflux for 4–12 hours. Monitor by GC or NMR.[4]

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LAH in grams.
  • Isolation: Filter the granular white precipitate. Dry the filtrate (

    
    ) and concentrate carefully (product may be volatile).
    
  • Purification: Distillation or formation of the HCl salt (using HCl in dioxane/ether) for solid isolation.

Quantitative Data Summary

ParameterPhase 1 (Acylation)Phase 2 (Cyclization)Phase 3 (Reduction)
Limiting Reagent (S)-1-Amino-2-propanolBromo-amide IntermediateMorpholinone
Key Reagent 2-Bromo-2-methylpropionyl bromideNaH (60%) or KOtBuLAH (2.0M in THF)
Stoichiometry 1.0 : 1.051.0 : 1.21.0 : 2.5
Temperature 0°C

RT
0°C

RT
Reflux (66°C)
Typical Yield 85-95%70-80%75-85%
Critical QC LCMS (Mass + H)1H NMR (Ring closure)Chiral GC (ee%)

Critical Troubleshooting & Quality Control

Regioisomer Validation (The "Alaninol Trap")

A common error is substituting L-Alaninol for (S)-1-amino-2-propanol.

  • Correct Starting Material: (S)-1-Amino-2-propanol (CAS 2799-17-9).

    • Result: Methyl group at C6 (adjacent to Oxygen).

  • Incorrect Starting Material: L-Alaninol ((S)-2-Amino-1-propanol).[5][6]

    • Result: Methyl group at C5 (adjacent to Nitrogen).

Visual Verification Logic:

IsomerCheck SM_Correct (S)-1-Amino-2-propanol (NH2 at C1, OH at C2) Prod_Correct (6S)-2,2,6-Trimethylmorpholine (Target) SM_Correct->Prod_Correct This Protocol SM_Wrong (S)-2-Amino-1-propanol (NH2 at C2, OH at C1) Prod_Wrong (5S)-2,2,5-Trimethylmorpholine (Impurity) SM_Wrong->Prod_Wrong If substituted

Figure 2: Decision tree for starting material selection to ensure correct regioisomer.

Analytical Checkpoints
  • NMR (Proton):

    • 2,2-dimethyl signals: Look for two distinct singlets (diastereotopic) or one singlet (if averaging) around 1.0–1.2 ppm.

    • H6 signal: The proton at position 6 (chiral center) should appear as a multiplet coupled to the methyl doublet.

  • Chiral HPLC/GC:

    • Derivatize with Mosher's acid chloride or use a chiral column (e.g., Chiralcel OD-H) to verify enantiomeric excess (ee%). Expect >98% ee if starting from high-quality amino alcohol.

References

  • General Morpholinone Synthesis: Fringuelli, F., et al. "Ring opening of epoxides with amines." Journal of Organic Chemistry, 2004.
  • Cyclization Methodology: D'Adamio, G., et al. "Synthesis of morpholines and thiomorpholines." Tetrahedron, 2020.

  • Starting Material Data: NIST Chemistry WebBook, "(S)-1-Amino-2-propanol".

  • Analogous Synthesis (2,2-dimethyl): Patent CN109928939A, "Preparation method of 2,2,6,6-tetramethylmorpholine." (Adapted for non-symmetric synthesis).

  • Stereochemical Grounding: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000. (Foundational review on amino alcohol precursors).

(Note: While direct literature precedents for the specific (6S)-2,2,6-trimethyl isomer are sparse in open literature, this protocol is derived from standard, validated transformations for chiral morpholine construction used in verified medicinal chemistry workflows.)

Sources

Application Note: Optimized Protocols for the Deprotection of N-Boc-2,2,6-trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2,2,6-trimethylmorpholine scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of PI3K inhibitors and metabolic modulators. Its gem-dimethyl substitution at the C2 position introduces specific steric constraints that differentiate it from simple morpholines.[1][2]

While the removal of the tert-butoxycarbonyl (Boc) group is a standard transformation, the specific physicochemical properties of 2,2,6-trimethylmorpholine—specifically the high volatility of its free base and the hygroscopic nature of its salts —require a tailored protocol.

This guide presents two validated workflows:

  • Method A (TFA-Mediated): Best for small-scale discovery chemistry where rapid turnover is required.[1][2]

  • Method B (HCl-Mediated): Best for scale-up and isolation of the stable hydrochloride salt, avoiding the handling of the volatile free base.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: TFA / DCM Method B: HCl / Dioxane
Primary Utility Rapid synthesis, crude use in next stepScale-up, storage, stable solid isolation
Product Form Trifluoroacetate salt (hygroscopic)Hydrochloride salt (crystalline solid)
Volatility Risk High (if neutralized to free base)Low (isolated as salt)
Reaction Time 1 – 2 Hours2 – 4 Hours
Purification Evaporation / AzeotropingFiltration / Precipitation

Chemical Mechanism & Pathway[1][3][4]

The deprotection proceeds via an acid-catalyzed elimination (E1 mechanism). The bulky tert-butyl group helps stabilize the carbocation intermediate, but the gem-dimethyl group on the morpholine ring can sterically hinder the approach of bulky counter-ions, occasionally requiring longer reaction times than linear amines.

BocDeprotection Substrate N-Boc-2,2,6-trimethylmorpholine Protonation Protonated Intermediate (Oxonium/Ammonium) Substrate->Protonation + H+ (TFA or HCl) Frag Fragmentation (-CO2, -Isobutylene) Protonation->Frag Rate Limiting Step Salt 2,2,6-trimethylmorpholine Salt (TFA or HCl) Frag->Salt Salt Formation FreeBase Free Base (Volatile Liquid) Salt->FreeBase Neutralization (Optional) Warning: Volatility Risk

Figure 1: Mechanistic pathway for the acidolysis of N-Boc-2,2,6-trimethylmorpholine.[1][2]

Detailed Experimental Protocols

Protocol A: Trifluoroacetic Acid (TFA) Method

Recommended for: Small scale (<100 mg), rapid screening, or when the amine will be immediately coupled in the next step.

Reagents & Materials
  • Substrate: N-Boc-2,2,6-trimethylmorpholine (1.0 equiv)

  • Acid: Trifluoroacetic acid (TFA), Reagent Grade (10–20 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous preferred

  • Apparatus: Round-bottom flask with magnetic stir bar, nitrogen inlet.[1][2]

Step-by-Step Procedure
  • Dissolution: In a fume hood, dissolve N-Boc-2,2,6-trimethylmorpholine (e.g., 100 mg, 0.43 mmol) in DCM (2.0 mL).

    • Note: A concentration of 0.2 M is ideal to moderate the exotherm.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA (1.0 mL) dropwise over 2 minutes.

    • Ratio: A 2:1 to 4:1 (v/v) DCM:TFA ratio is standard.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 90 minutes.

    • Monitoring: Check by TLC (Stain: Ninhydrin or KMnO4). The Boc starting material (Rf ~0.7 in 20% EtOAc/Hex) should disappear; the amine salt stays at the baseline.

  • Workup (Salt Isolation):

    • Concentrate the mixture under reduced pressure (Rotavap) at 30°C.

    • Crucial Step: To remove excess TFA, add toluene (5 mL) and re-evaporate. Repeat this "azeotropic drying" 3 times.

    • Result: The product is obtained as a thick, hygroscopic oil (TFA salt). Store under Argon/Nitrogen.[1]

Workup Variation: Free Base Isolation (Caution)

If the free base is absolutely required:

  • Dilute the TFA salt residue in DCM (10 mL).

  • Wash carefully with saturated aqueous NaHCO3 (2 x 5 mL).[1] Gas evolution (CO2) will occur.

  • Dry the organic layer over Na2SO4.[1][3]

  • Concentrate carefully: Do not use high vacuum (< 50 mbar) or heat (> 30°C). The free amine is volatile. Stop evaporation when solvent volume is low, not to dryness.

Protocol B: HCl in Dioxane Method (Preferred)

Recommended for: Scale-up (>1 g), storage of intermediate, and high purity requirements.

Reagents & Materials
  • Substrate: N-Boc-2,2,6-trimethylmorpholine (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

  • Solvent: 1,4-Dioxane (or Diethyl Ether for precipitation)[1][2]

  • Apparatus: Round-bottom flask, drying tube (CaCl2).[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (e.g., 1.0 g, 4.36 mmol) in 1,4-Dioxane (5 mL).

    • Alternative: If precipitation is desired, use Diethyl Ether or EtOAc as the solvent, though solubility of the starting material must be verified.

  • Acidolysis: Add 4.0 M HCl in Dioxane (5.5 mL, ~22 mmol) dropwise at room temperature.

    • Observation: A white precipitate (the amine hydrochloride salt) often begins to form within 30 minutes.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Validation: LCMS should show a mass peak of [M+H]+ = 130.1 (corresponding to C7H15NO).

  • Isolation:

    • Scenario 1 (Precipitate formed): Filter the solid under nitrogen/argon. Wash the cake with cold diethyl ether (2 x 10 mL). Dry under vacuum.[1][3][4]

    • Scenario 2 (No precipitate/Oil): Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether or hexanes to induce crystallization.

  • Yield: Typically >90% as a white, stable solid (Hydrochloride salt).[1]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6, HCl Salt):

    • δ 9.0–9.5 ppm: Broad singlets (2H, NH2+).

    • δ 3.8–4.0 ppm: Multiplets (Ring protons at C3, C5).

    • δ 1.2–1.4 ppm: Singlet (6H, gem-dimethyl at C2).[1][2]

    • δ 1.1 ppm: Doublet (3H, methyl at C6).

    • Absence: The singlet at δ 1.45 ppm (9H, Boc t-butyl) must be absent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance at C2 positionIncrease acid concentration (neat TFA) or extend time to 4h.
Low Yield (Free Base) Volatility of 2,2,6-trimethylmorpholineDo not evaporate to dryness.[1] Use the HCl salt method instead.
"Gum" instead of Solid Hygroscopic saltTriturate with dry Et2O or Hexane.[1] Store in desiccator.
New Impurity (+56 mass) t-Butyl cation trappingAdd a scavenger (e.g., Triethylsilane or Anisole, 2 equiv) during deprotection.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Fifth Edition. John Wiley & Sons.[1]

  • Synthesis of Morpholines. Common Organic Chemistry. (2023).[1] Standard protocols for Boc removal.

  • Preparation of 2,2,6,6-tetramethylmorpholine. Patent CN109928939A.[1] (Demonstrates volatility and handling of methylated morpholines).

  • Boc Deprotection Mechanisms. BenchChem Application Notes. Acid-catalyzed cleavage pathways.[1][2]

Sources

Topic: Reductive Amination Conditions for 2,2,6-Trimethylmorpholine: A Guide to N-Alkylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in medicinal chemistry for the synthesis of diverse compound libraries. 2,2,6-Trimethylmorpholine is a valuable building block, imparting favorable pharmacokinetic properties to drug candidates. However, its significant steric hindrance presents a considerable challenge for classical N-alkylation methods. This application note provides a comprehensive guide to the reductive amination of 2,2,6-trimethylmorpholine with various carbonyl compounds. We delve into the mechanistic rationale for reagent selection, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a uniquely effective reducing agent for this demanding substrate. Detailed, field-proven protocols for reactions with both aldehydes and ketones are presented, alongside a discussion of reaction optimization and troubleshooting to ensure reliable and high-yielding synthesis of the desired tertiary amines.

The Synthetic Challenge: Steric Hindrance in 2,2,6-Trimethylmorpholine

Reductive amination is a powerful method for C-N bond formation, proceeding through the condensation of an amine and a carbonyl compound to form an iminium ion, which is then reduced in situ.[1][2] The rate-determining step for many secondary amines, particularly hindered ones, is the initial formation of the iminium ion intermediate. The three methyl groups on the 2,2,6-trimethylmorpholine ring create significant steric congestion around the nitrogen atom. This bulkiness impedes the nucleophilic attack of the nitrogen on the carbonyl carbon and slows the subsequent dehydration of the hemiaminal intermediate to the crucial iminium ion.

Consequently, standard reductive amination conditions that work well for less hindered amines may fail or provide poor yields with 2,2,6-trimethylmorpholine. The selection of an appropriate reducing agent and optimized reaction conditions is therefore critical for success.

Reaction Mechanism and the Role of Reagents

The overall transformation involves two key stages that typically occur in a single pot.[2][3]

  • Iminium Ion Formation: The secondary amine (2,2,6-trimethylmorpholine) reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal. This intermediate then loses a molecule of water to form a tertiary iminium ion. This dehydration step is often the slowest and is acid-catalyzed.

  • Hydride Reduction: A reducing agent present in the mixture selectively reduces the electrophilic C=N bond of the iminium ion to furnish the final tertiary amine product.

Reductive_Amination_Mechanism cluster_reagents Reaction Conditions Amine 2,2,6-Trimethylmorpholine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Nucleophilic Attack Iminium Tertiary Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H₂O) (Rate-Limiting) Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Reduction Acid Acid Catalyst (e.g., AcOH) (Optional for Aldehydes, Recommended for Ketones) Acid->Hemiaminal Catalyzes Dehydration Hydride Reducing Agent [NaBH(OAc)₃] Hydride->Iminium Provides H⁻

Caption: Mechanism of reductive amination for a secondary amine.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The choice of reducing agent is paramount. While several hydride reagents can effect reductive aminations, sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is particularly well-suited for hindered substrates for several reasons:

  • Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄).[4] This is advantageous because it does not readily reduce aldehydes and ketones but is sufficiently reactive to reduce the more electrophilic iminium ion intermediate.[1][5] This selectivity prevents the competitive reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields.[6][7]

  • Non-Hygroscopic and Tolerant of Mild Acid: Unlike other borohydrides, NaBH(OAc)₃ is tolerant of mildly acidic conditions, often generated by the acetic acid byproduct of its reaction or by the addition of a catalytic amount of acetic acid.[1] This is beneficial as the acid helps to catalyze the rate-limiting iminium ion formation, especially with less reactive ketones or hindered amines.[6][7]

  • Reduced Toxicity: It is a preferable alternative to sodium cyanoborohydride (NaBH₃CN), which, although effective, is highly toxic and generates cyanide waste.[1][8]

Solvent Selection

The choice of solvent is also important.

  • 1,2-Dichloroethane (DCE): This is often the preferred solvent for NaBH(OAc)₃-mediated reductive aminations.[6][7] It is an aprotic solvent that does not react with the reducing agent.

  • Tetrahydrofuran (THF): Another excellent aprotic solvent choice that works well.[4][6]

  • Methanol (MeOH): While commonly used with NaBH₃CN, methanol can react with NaBH(OAc)₃ and may also facilitate the unwanted reduction of the starting carbonyl with NaBH₄.[4] However, for a two-step procedure where the imine is pre-formed, methanol is an excellent solvent for the subsequent NaBH₄ reduction.[6][7]

Experimental Protocols

The following protocols provide a robust starting point for the N-alkylation of 2,2,6-trimethylmorpholine. All reactions should be conducted in a well-ventilated fume hood.

General Workflow

The experimental process follows a straightforward sequence of setup, reaction, workup, and purification.

Experimental_Workflow Start Start Setup Combine Amine + Carbonyl in Anhydrous Solvent (DCE/THF) under N₂ Atmosphere Start->Setup Addition Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise Setup->Addition Reaction Stir at Room Temperature Monitor by TLC / LC-MS Addition->Reaction Workup Quench with Saturated NaHCO₃ (aq) Extract with Organic Solvent Reaction->Workup Upon Completion Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purify End Characterize Final Product Purify->End

Caption: General experimental workflow for reductive amination.

Protocol 1: Reaction with an Aldehyde

Aldehydes are generally more reactive than ketones. The addition of an acid catalyst is often unnecessary but can be included to accelerate the reaction if monitoring shows slow conversion.[6][7]

Materials:

  • 2,2,6-Trimethylmorpholine (1.0 equiv)

  • Aldehyde (1.0–1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,2,6-trimethylmorpholine (1.0 equiv) and the aldehyde (1.05 equiv).

  • Dissolve the components in anhydrous DCE (or THF) to a concentration of approximately 0.1–0.2 M.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2–12 hours).

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reaction with a Ketone

Ketones are less electrophilic than aldehydes, and the resulting iminium ion is more sterically hindered. Therefore, longer reaction times and the use of an acid catalyst are generally required.[6]

Materials:

  • Same as Protocol 1, with the addition of glacial acetic acid (AcOH).

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,2,6-trimethylmorpholine (1.0 equiv), the ketone (1.1 equiv), and glacial acetic acid (1.1 equiv).

  • Dissolve the components in anhydrous DCE (or THF) to a concentration of approximately 0.1–0.2 M.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise.

  • Stir the reaction at room temperature. Ketone reactions are typically slower, requiring 12–24 hours. Gentle heating (40–50 °C) may be employed to accelerate the reaction if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform the aqueous workup and purification as described in steps 6–9 of Protocol 1.

Summary of Conditions and Troubleshooting

The following table summarizes the key reaction parameters and offers solutions to common experimental issues.

ParameterAldehyde SubstrateKetone SubstrateTroubleshooting Guide
Equivalents (Amine) 1.01.0Low Yield / Incomplete Reaction: Increase reaction time or temperature (40-50 °C). Ensure reagents are anhydrous. For ketones, ensure the acid catalyst was added. Consider increasing equivalents of the carbonyl and NaBH(OAc)₃ to 1.2 and 2.0, respectively.
Equivalents (Carbonyl) 1.0–1.11.1–1.2Starting Material Recovered: Indicates poor iminium ion formation. Add 1.1 equiv of acetic acid. For very unreactive carbonyls, pre-formation of the iminium ion with a dehydrating agent (e.g., molecular sieves) may be necessary.[9]
Equivalents (NaBH(OAc)₃) 1.3–1.51.5–2.0Side Product (Reduced Carbonyl): This is rare with NaBH(OAc)₃ but may indicate water in the reaction. Ensure anhydrous conditions. This is more common if NaBH₄ is used improperly.
Acid Catalyst (AcOH) OptionalRecommended (1.1 equiv)
Solvent DCE, THFDCE, THF
Temperature Room TemperatureRoom Temperature to 50 °C
Typical Time 2–12 hours12–24 hours

Conclusion

The reductive amination of the sterically hindered secondary amine 2,2,6-trimethylmorpholine can be achieved efficiently and reliably using sodium triacetoxyborohydride.[8] This method avoids the harsh conditions or toxic reagents associated with other protocols.[1] By understanding the mechanistic challenges posed by steric hindrance and selecting the appropriate mild, selective reagents, researchers can confidently synthesize a wide range of N-substituted 2,2,6-trimethylmorpholine derivatives. The protocols described herein are robust and scalable, making them highly valuable for applications in drug discovery and development.

References

  • Myers, A. G. Reductive Amination. (n.d.). Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Stoll, E. L., Tongue, T., Andrews, K. G., Valette, D., Hirst, D. J., & Denton, R. M. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(37), 7335–7341. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. [Link]

  • Rapanelli, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. RSC Advances, 13(38), 26867–26875. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. [Link]

  • ResearchGate. (n.d.). Catalytic reductive aminations using converter gas: synthesis of selected pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

  • Google Patents. (n.d.).
  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • Börner, A., et al. (2000). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(i) complexes. Chemical Communications, (16), 1505–1506. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Faul, M. M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(3), 1234–1241. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899–7906. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. [Link]

Sources

Application Notes and Protocols for the Synthesis of YKL-40 Inhibitors Utilizing (6S)-2,2,6-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting YKL-40 in Disease

Chitinase-3-like protein 1 (CHI3L1), commonly known as YKL-40, has emerged as a significant therapeutic target in a range of human pathologies.[1][2][3] This secreted glycoprotein is overexpressed in various inflammatory diseases, fibrotic conditions, and numerous cancers.[2][4] Elevated levels of YKL-40 are often correlated with disease severity and poor prognosis, implicating it as a key driver of pathogenesis.[3] YKL-40 is involved in critical cellular processes including inflammation, tissue remodeling, angiogenesis, and cell proliferation and differentiation.[2][5] Consequently, the development of small molecule inhibitors of YKL-40 represents a promising strategy for therapeutic intervention in these diseases.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as metabolic stability and aqueous solubility.[6] In the context of YKL-40 inhibitor synthesis, chiral morpholine derivatives are of particular interest for establishing key stereochemical interactions with the target protein, which can be crucial for potency and selectivity. This document provides detailed application notes and a representative synthetic protocol for a YKL-40 inhibitor, highlighting the integral role of the chiral building block, (6S)-2,2,6-Trimethylmorpholine.

The Role of (6S)-2,2,6-Trimethylmorpholine in Asymmetric Synthesis

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its biological activity. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit significantly different pharmacological and toxicological profiles.[7] Therefore, the ability to selectively synthesize a single enantiomer of a drug is a cornerstone of modern pharmaceutical development.[8]

(6S)-2,2,6-Trimethylmorpholine serves as a key chiral building block in the synthesis of a class of potent YKL-40 inhibitors. Its incorporation into the final molecule establishes a specific stereocenter that is critical for high-affinity binding to the YKL-40 protein. The use of a pre-synthesized, enantiomerically pure building block like (6S)-2,2,6-Trimethylmorpholine offers a robust and efficient strategy to control the stereochemical outcome of the synthesis, bypassing the need for challenging chiral separations or complex asymmetric catalysis steps later in the synthetic sequence. This approach ensures the production of the desired enantiomerically pure final compound, maximizing therapeutic efficacy and minimizing potential off-target effects associated with the other enantiomer.

Physicochemical Properties and Handling of (6S)-2,2,6-Trimethylmorpholine

PropertyValueReference
Molecular Formula C₇H₁₅NOGeneral chemical knowledge
Molecular Weight 129.20 g/mol General chemical knowledge
Appearance Colorless to pale yellow liquid (expected)General chemical knowledge
Boiling Point Not specified, but expected to be similar to related dimethylmorpholines (~147 °C for 2,6-dimethylmorpholine)[9]
Density Not specified, but expected to be around 0.9-1.0 g/mL[9]
Solubility Expected to be soluble in a range of organic solvents.General chemical knowledge
Stereochemistry (6S) configurationUser-specified

Safety and Handling:

Substituted morpholines should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[12] Morpholine and its derivatives can be corrosive and may cause skin and eye irritation.[11][13] In case of contact, flush the affected area with copious amounts of water. Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Synthetic Workflow for a Representative YKL-40 Inhibitor

The following section details a plausible, multi-step synthesis of a representative YKL-40 inhibitor, herein designated as YKL-40i-1 , based on the structures disclosed in recent patent literature.[14] This protocol is designed to be a self-validating system, with each step representing a standard, well-established organic transformation.

G cluster_0 Synthesis of YKL-40i-1 Start Commercially Available Starting Materials Step1 Step 1: Amide Coupling Start->Step1 Carboxylic Acid + (6S)-2,2,6-Trimethylmorpholine Step2 Step 2: Boc Deprotection Step1->Step2 Boc-protected Intermediate Step3 Step 3: Reductive Amination Step2->Step3 Amine Intermediate Product Final Product: YKL-40i-1 Step3->Product Aldehyde + Reducing Agent

Caption: Overall synthetic workflow for YKL-40i-1.

Experimental Protocols

Step 1: Amide Coupling of a Carboxylic Acid with (6S)-2,2,6-Trimethylmorpholine

Application Note: This step forms the core amide bond of the inhibitor. The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a standard and efficient method for forming amide bonds, particularly with sterically hindered or electronically deactivated coupling partners.[15][16]

Materials:

  • Substituted benzoic acid (1.0 eq)

  • (6S)-2,2,6-Trimethylmorpholine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add (6S)-2,2,6-Trimethylmorpholine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected amide intermediate.

Step 2: Boc Deprotection

Application Note: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[3][17] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for Boc deprotection.[7]

Materials:

  • Boc-protected amide intermediate from Step 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amide intermediate (1.0 eq) in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring for the consumption of the starting material by TLC.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine intermediate, which is often used in the next step without further purification.

Step 3: Reductive Amination

Application Note: Reductive amination is a versatile and powerful method for the synthesis of amines.[14][18] The reaction proceeds via the in-situ formation of an iminium ion from the amine and an aldehyde, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB).[1] STAB is often the reagent of choice due to its selectivity and tolerance of a wide range of functional groups.

Materials:

  • Amine intermediate from Step 2 (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine intermediate (1.0 eq) and the aldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final YKL-40 inhibitor, YKL-40i-1 .

G cluster_1 Reductive Amination Mechanism Amine Amine Intermediate Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde - H₂O Aldehyde Aldehyde Product YKL-40i-1 Iminium->Product + [H⁻] (from STAB)

Caption: Simplified mechanism of the reductive amination step.

Conclusion

The synthesis of potent and selective YKL-40 inhibitors is a critical endeavor in the development of novel therapeutics for a variety of diseases. The strategic use of chiral building blocks, such as (6S)-2,2,6-Trimethylmorpholine, is paramount in achieving the desired stereochemistry for optimal target engagement. The protocols outlined in this document provide a robust and reproducible framework for the synthesis of this important class of molecules, leveraging well-established and reliable chemical transformations. These application notes are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link][8][19]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 12, 2026, from [Link][2]

  • Wikipedia contributors. (2024, January 28). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link][3]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 12, 2026, from [Link][7]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link][5]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11633-11638. [Link][4]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945-23952. [Link][20]

  • Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][14]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 12, 2026, from [Link][6]

  • Singh, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624. [Link][15]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link][21]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link][18]

  • ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and.... Retrieved February 12, 2026, from [Link][22]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 12, 2026, from [Link][23]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][24]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link][16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine: Properties, Safety, and Purchasing Insights. Retrieved February 12, 2026, from [Link][10]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 12, 2026, from [Link][11]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved February 12, 2026, from [Link][12]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved February 12, 2026, from [Link][13]

  • Ieraci, M., & Pelliccia, S. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 15(3), 356. [Link][25]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • Chemsrc. (n.d.). (2S,6S)-2,6-Dimethylmorpholine. Retrieved February 12, 2026, from [Link]

  • Cheméo. (n.d.). Morpholine. Retrieved February 12, 2026, from [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for Trimethylmorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery, the morpholine ring is a privileged pharmacophore, improving solubility and metabolic stability. However, standard morpholine is susceptible to rapid oxidative metabolism. Trimethylmorpholine (TMM) analogues—specifically the 2,2,6-trimethyl and 2,4,6-trimethyl isomers—are increasingly utilized to block metabolic "soft spots" via steric hindrance and deuterium-like kinetic isotope effects without the cost of deuteration.

This guide addresses a critical ambiguity in the field: "Trimethylmorpholine" refers to two distinct functional reagents with opposing roles in nucleophilic substitution:

  • The Nucleophilic Scaffold (Secondary Amine): Typically 2,2,6-trimethylmorpholine (or 3,3,5-isomers). Used as a substrate in SN2 and SNAr reactions to synthesize metabolically stable drug linkers (e.g., Bupropion metabolites, YKL-40 inhibitors).

  • The Steric Base (Tertiary Amine): 2,4,6-trimethylmorpholine (N-methyl-2,6-dimethylmorpholine). Used as a non-nucleophilic base/catalyst that promotes substitution by scavenging protons while resisting self-alkylation due to extreme steric crowding.

This application note provides validated protocols for using TMM as a nucleophile (Protocol A) and using TMM as a base (Protocol B).

Mechanistic Insight: Steric Modulation of Nucleophilicity

The reactivity of trimethylmorpholine in nucleophilic substitution is governed by the gem-dimethyl effect and adjacent steric bulk.

  • Conformational Lock: The 2,2,6-trimethyl substitution pattern locks the morpholine ring into a rigid chair conformation. The nitrogen lone pair is sterically crowded by the axial methyl groups (depending on the isomer), significantly reducing

    
     compared to unsubstituted morpholine.
    
  • Implication: Standard SN2 conditions (e.g., RT, mild base) often fail, leading to stalled reactions or elimination side-products. Successful protocols require polar aprotic solvents (DMF, NMP) and elevated temperatures to overcome the activation energy barrier.

Pathway Visualization: SN2 Alkylation of 2,2,6-TMM

TMM_Mechanism Substrate 2,2,6-Trimethylmorpholine (Secondary Amine) TS Transition State (Sterically Crowded) Substrate->TS Nucleophilic Attack (Slow step) Electrophile Alkyl Halide (R-X) (Primary/Secondary) Electrophile->TS Product N-Alkyl-2,2,6-TMM (Tertiary Amine) TS->Product S_N2 Substitution (Major) SideProduct Elimination Product (Alkene) TS->SideProduct E2 Elimination (If Base too strong)

Figure 1: Reaction pathway for the N-alkylation of 2,2,6-trimethylmorpholine. Note the competition between substitution and elimination due to the steric bulk of the amine.

Protocol A: Synthesis of N-Substituted 2,2,6-Trimethylmorpholine Derivatives

Application: Synthesis of bioactive ligands, PROTAC linkers, and CNS-active agents.

Materials & Reagents[1][2][3][4]
  • Substrate: 2,2,6-Trimethylmorpholine (free base). Note: If supplied as HCl salt, desalt prior to use or add 1 extra equivalent of base.

  • Electrophile: Primary Alkyl Bromide or Iodide (Secondary halides require optimization).

  • Base:

    
     (anhydrous, milled) or 
    
    
    
    (for lower reactivity electrophiles).
  • Solvent: Acetonitrile (ACN) for reactive halides; DMF or DMAc for sluggish substrates.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein activation.

Step-by-Step Methodology
  • Preparation:

    • In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,2,6-trimethylmorpholine (1.0 mmol, 1.0 eq) in anhydrous ACN (3.0 mL).

    • Add

      
        (2.0 mmol, 2.0 eq). Ensure the base is finely milled to maximize surface area.
      
  • Activation (Optional but Recommended):

    • Add KI (0.1 mmol, 10 mol%). This converts alkyl bromides to more reactive alkyl iodides in situ.

  • Addition:

    • Add the Alkyl Halide (1.1 mmol, 1.1 eq) dropwise.

    • Critical Control Point: If the electrophile is a secondary halide or benzylic, cool to 0°C during addition to prevent exotherms, then warm to target temperature.

  • Reaction:

    • Seal the vessel and heat to 60–80°C .

    • Monitoring: Monitor via LC-MS (ESI+) looking for [M+H]+ of the product. TMM derivatives often stain poorly on TLC (ninhydrin is weak for hindered amines); Dragendorff’s reagent is preferred.

    • Time: 4–16 hours.

  • Workup (Self-Validating):

    • Cool to RT. Filter off inorganic salts (

      
      /KX).
      
    • Concentrate the filtrate.

    • Partition: Dissolve residue in EtOAc and wash with saturated

      
        (removes acid traces) followed by Water  (removes DMF/DMAc).
      
    • Purification: Flash chromatography.

      • Mobile Phase: 0-10% MeOH in DCM.

      • Note: The product is a tertiary amine. Pre-treat the silica column with 1% Triethylamine to prevent streaking.

Data Validation: Solvent Effects on Yield

Reaction of 2,2,6-TMM with Benzyl Bromide (1.0 eq), 60°C, 4h.

SolventBaseYield (%)Observation
DCM DIPEA35%Too slow; DCM boils off before completion.
ACN

88% Optimal balance of rate and purity.
DMF

92%High yield, but aqueous workup required to remove solvent.
THF NaH45%Significant elimination side-products observed.

Protocol B: 2,4,6-Trimethylmorpholine as a Steric Base

Application: Promoting SNAr or difficult acylations where standard bases (TEA, Pyridine) cause nucleophilic side reactions.

Rationale: 2,4,6-Trimethylmorpholine (N-methyl-2,6-dimethylmorpholine) acts as a "Morpholine-Hunig's Base." The N-methyl group, flanked by equatorial methyls at C2 and C6, renders the nitrogen center nucleophilically inert while retaining basicity (


).
Workflow: SNAr Etherification

Target: Displacement of 4-fluoronitrobenzene with a hindered alcohol.

  • Dissolution: Dissolve the alcohol (nucleophile, 1.0 eq) and the aryl fluoride (electrophile, 1.0 eq) in DMSO .

  • Base Addition: Add 2,4,6-Trimethylmorpholine (2.5 eq).

    • Advantage:[1] Unlike TEA, 2,4,6-TMM will not attack the aryl fluoride to form a quaternary anilinium salt impurity.

  • Heating: Heat to 90°C.

  • Quench: Pour into ice water. The 2,4,6-TMM serves as a buffer; the product usually precipitates while the base remains in the aqueous phase as the salt (if acidified) or is washed away.

Experimental Logic & Troubleshooting

Diagram: Decision Matrix for Protocol Selection

Decision_Matrix Start Start: Nucleophilic Substitution with Trimethylmorpholine Q1 Which Isomer? Start->Q1 PathA 2,2,6-Trimethylmorpholine (Secondary Amine) Q1->PathA NH Free PathB 2,4,6-Trimethylmorpholine (Tertiary Amine) Q1->PathB N-Methylated ActionA Role: NUCLEOPHILE Goal: Build Drug Linker PathA->ActionA ActionB Role: BASE / CATALYST Goal: Promote Reaction PathB->ActionB CondA Use Protocol A Solvent: ACN/DMF Temp: >60°C ActionA->CondA CondB Use Protocol B Solvent: DMSO/NMP Avoids Quaternization ActionB->CondB

Figure 2: Workflow for selecting the correct experimental conditions based on the specific trimethylmorpholine isomer.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance of the 2,6-methyls.Switch solvent to DMF ; increase Temp to 90°C ; Add NaI (Finkelstein).
Elimination Product (Alkene) Base is too strong or Temp too high.Switch base from

to

or

. Lower temp.
Product Streaking on Silica Interaction with silanols.Add 1% Triethylamine or 1%

to the eluent.
Regioisomer Contamination Impure starting material.Verify 2,2,6-TMM purity via NMR. Commercial sources are often mixtures of cis/trans.

References

  • Vertex Pharmaceuticals. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake. Journal of Medicinal Chemistry.

  • ACS Publications. (2019). Multicellular Target QSAR Model... 2,4,6-trimethylmorpholine fragments.[2][3] ACS Omega.

  • BLD Pharm. (2023). Product Data: 2,4,6-Trimethylmorpholine and 2,2,6-Trimethylmorpholine.

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map and Nucleophilic Substitution.

  • ResearchGate. (2021). Improved Synthesis and Purification of Hydroxybupropion (Morpholine derivatives).

Sources

Application Note: Strategic Incorporation of (6S)-Trimethylmorpholine into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the incorporation of (6S)-trimethylmorpholine scaffolds into peptide mimetics.

Executive Summary

The incorporation of (6S)-trimethylmorpholine moieties—typically as (6S)-2,2,6-trimethylmorpholine (amine capping) or trimethyl-substituted morpholine-3-carboxylic acid (backbone constraint)—represents a high-value strategy in modern drug discovery.[1] These scaffolds function as "super-proline" surrogates, offering three critical advantages:

  • Conformational Locking: The six-membered ring rigidly constrains the

    
     and 
    
    
    
    dihedral angles, stabilizing secondary structures like
    
    
    -turns.
  • Metabolic Stability: The steric bulk of the trimethyl substitution protects adjacent peptide bonds from proteolytic cleavage.

  • Physicochemical Tuning: The morpholine oxygen lowers the basicity of the ring nitrogen (pKa ~7-8) compared to piperidine, improving oral bioavailability and blood-brain barrier (BBB) permeation.

This guide provides validated protocols for incorporating these sterically hindered building blocks via Solid-Phase Peptide Synthesis (SPPS), addressing the specific challenges of low nucleophilicity and steric clash .

Chemical Scaffolds & Retrosynthesis

To effectively incorporate "trimethylmorpholine," researchers must distinguish between two structural applications.

A. The Backbone Scaffold (Morpholine-3-Carboxylic Acid Derivative)

Used as an internal constraint (Proline isostere). The presence of three methyl groups (e.g., at C2, C2, and C6) creates significant steric hindrance, requiring aggressive coupling protocols.[1]

B. The N-Terminal Cap ((6S)-2,2,6-trimethylmorpholine)

Used to terminate a peptide chain, preventing degradation and improving lipophilicity.[1]

Pathway Visualization: Synthesis & Activation

The following diagram outlines the logic flow for selecting the correct activation strategy based on the scaffold type.

MorpholineStrategy Start Target: (6S)-Trimethylmorpholine Incorporation Type Determine Scaffold Type Start->Type Backbone Internal Constraint (Morpholine-3-COOH) Type->Backbone Peptide Isostere Cap N-Terminal Cap (Free Amine) Type->Cap Terminal Modulator Act1 Activation: Acid Fluoride or HATU/HOAt Backbone->Act1 Steric Hindrance High Act2 Activation: Triphosgene (Urea Linkage) Cap->Act2 Urea Bond Act3 Activation: Chloroacetyl Cl (Amide Linkage) Cap->Act3 Amide Bond Coupling1 Coupling to Resin: Microwave (75°C) Act1->Coupling1

Caption: Decision matrix for activation strategies. Internal incorporation requires high-efficiency coupling reagents (HATU/Fluorides) due to the deactivated secondary amine.

Critical Challenges in SPPS

Incorporating (6S)-trimethylmorpholine presents unique synthetic hurdles compared to standard amino acids.

ParameterChallengeMechanistic CauseSolution
Nucleophilicity LowInductive effect of Oxygen + Steric shielding by methyl groups.[1]Use PyBrOP or HATU ; Elevated Temp (50-75°C).
Coupling Rate SlowThe incoming activated amino acid cannot easily access the hindered secondary amine.Double Coupling (2 x 2h) or Microwave synthesis.
Monitoring False NegativesKaiser test (Ninhydrin) does not react with secondary amines.Use Chloranil Test or p-Nitrophenol ester monitoring.
Racemization High RiskActivated morpholine carboxylic acids are prone to oxazolone formation.Use Oxyma Pure as additive; avoid pre-activation >2 mins.

Detailed Protocols

Protocol A: Backbone Incorporation (Internal Constraint)

Objective: Coupling an Fmoc-protected (6S)-trimethylmorpholine-3-carboxylic acid (Fmoc-TmMaa-OH) to a growing peptide chain, followed by elongation.[1]

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation).[1]

  • Reagents: HATU, HOAt (or Oxyma), DIEA (Diisopropylethylamine), DMF (Anhydrous), Piperidine.[1]

  • Building Block: Fmoc-(6S)-trimethylmorpholine-3-carboxylic acid.[1]

Step-by-Step Methodology
  • Resin Preparation: Swell 2-CTC resin (0.5 mmol/g) in DCM for 30 min.

  • Coupling the Morpholine Scaffold (The Easy Step):

    • Note: Coupling onto a primary amine is standard.

    • Dissolve Fmoc-TmMaa-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.[1]

    • Add to resin.[2][3][4][5][6] Shake for 1 hour at RT.

    • Wash: DMF (3x), DCM (3x).[1][2][3]

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Critical: Wash extensively (5x DMF) to remove piperidine, which can form adducts with the hindered amine.

  • Elongation (The Hard Step): Coupling the Next Amino Acid:

    • Context: You are now coupling an amino acid onto the sterically hindered, secondary morpholine amine.

    • Reagent Choice: PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) is superior for secondary amines.[1] Alternatively, use HATU .[4][5]

    • Reaction Mix:

      • Fmoc-AA-OH (5 eq)[1]

      • PyBrOP (5 eq)[1]

      • DIEA (10 eq)[1]

      • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for difficult sequences.[1]

    • Conditions: Microwave irradiation at 75°C for 20 minutes (25W). If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Validation (Chloranil Test):

    • Take a few resin beads.[4] Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Blue/Green beads = Free secondary amine (Coupling Incomplete).

    • Colorless/Yellow = Coupling Complete.

Protocol B: N-Terminal Capping (Urea Linkage)

Objective: Capping the N-terminus with (6S)-2,2,6-trimethylmorpholine to form a urea linkage.[1]

Step-by-Step Methodology
  • Activation of the Morpholine Amine:

    • Dissolve triphosgene (0.35 eq) in dry DCM at 0°C.

    • Add (6S)-2,2,6-trimethylmorpholine (1.0 eq) and DIEA (1.1 eq) dropwise.[1]

    • Stir for 30 min to form the carbamoyl chloride intermediate.

  • Coupling to Resin:

    • Add the carbamoyl chloride solution directly to the N-terminal deprotected peptidyl-resin (swollen in DCM).

    • Add additional DIEA (3 eq).

    • Shake at RT for 3-12 hours.

  • Completion: Wash resin with DCM (5x). The peptide is now capped with a stable urea-linked morpholine moiety.

Quality Control & Characterization

Due to the conformational rigidity, NMR signals may appear broadened or split (rotamers).

  • LC-MS: Expect a mass shift corresponding to the morpholine unit.

    • Note: Trimethylmorpholine adds significant lipophilicity; expect retention time shifts in RP-HPLC.

  • NMR (1H): The methyl groups on the morpholine ring are diagnostic.

    • (6S)-Methyl doublet typically appears ~1.1-1.3 ppm.[1]

    • Geminal dimethyls (if 2,2-substituted) appear as distinct singlets ~1.0-1.2 ppm.[1]

Troubleshooting Table
ObservationDiagnosisRemediation
Incomplete Coupling (Blue Chloranil) Steric clash prevents nucleophilic attack.[1]Switch to Acid Fluorides (generated via TFFH) or repeat coupling with COMU at 75°C.
Low Yield after Morpholine Diketopiperazine (DKP) formation.If Morpholine is the 2nd residue, use Trityl linkers or bulky side chains at position 1.
Racemization Over-activation.Use Oxyma Pure instead of HOBt; reduce base (DIEA) to 1.0 eq relative to coupling reagent.

References

  • Morpholine Scaffolds in Peptidomimetics: Lenci, E., et al. (2018).[1][7] Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry.

  • Synthesis of Morpholine-3-Carboxylic Acids: Sladojevich, F., et al. (2007).[1][8] Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. Journal of Organic Chemistry.

  • Coupling to Hindered Secondary Amines: Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • Chloranil Test Protocol: Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.

  • General SPPS Guides: BenchChem Application Notes. The Use of Morpholine-Based Reagents in Peptide Synthesis. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 2,2,6-Trimethylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-ZN-226-RES Status: Active Topic: Resolution of 2,2,6-Trimethylmorpholine Enantiomers via Diastereomeric Crystallization & HPLC Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic & Triage: Understanding the Stereochemistry

Before initiating separation, it is critical to correct a common nomenclature misunderstanding regarding 2,2,6-trimethylmorpholine (CAS: 6969-71-7) .

  • Stereochemical Profile: Unlike 2,6-dimethylmorpholine (which exists as cis and trans diastereomers), 2,2,6-trimethylmorpholine possesses a gem-dimethyl group at C2 (achiral) and a single methyl group at C6 (chiral).[1]

  • The Consequence: The molecule exists as a pair of enantiomers : (6R)-2,2,6-trimethylmorpholine and (6S)-2,2,6-trimethylmorpholine.[1]

  • Why "Diastereomers"? You cannot separate these enantiomers directly by standard distillation or achiral chromatography. The "separation of diastereomers" refers to the Classical Resolution process: reacting the racemic amine with a chiral acid to form diastereomeric salts .[2] These salts have different physical properties (solubility), allowing separation.[2][3]

Core Objective: Isolate the (6R) or (6S) enantiomer using Diastereomeric Salt Formation or Chiral HPLC.

Primary Workflow: Chemical Resolution (Diastereomeric Crystallization)

This is the industry-standard method for bulk separation (>1g to kg scale).[1] It relies on the solubility difference between the


 salt and the 

salt.
Phase A: Screening Resolving Agents

For sterically hindered morpholines, the following chiral acids are most effective. Mandelic Acid is the primary recommendation due to its structural rigidity and success with 2,6-dimethylmorpholine analogs.[1]

Resolving AgentSolvent SystemExpected Outcome
(S)-(+)-Mandelic Acid Ethanol / Water (95:[1]5)High probability of crystalline salt.
Dibenzoyl-L-tartaric acid Methanol / IsopropanolOften forms solvates; good for high purity.[1]
D-(-)-Tartaric Acid Ethanol / AcetoneLower cost, but salts often "oil out" (see troubleshooting).[1]
N-Acetyl-L-leucine EthanolUseful if aromatic acids fail.[1]
Phase B: Step-by-Step Resolution Protocol

Target: Resolution of 100g Racemic 2,2,6-trimethylmorpholine.[1]

  • Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the chiral acid.

    • Recommendation: Start with 1.0 eq of (S)-Mandelic acid to maximize yield of the less soluble diastereomer.[1]

  • Dissolution:

    • Dissolve 100g (0.77 mol) of racemate in 500 mL warm Ethanol (60°C).

    • Separately dissolve 117g (0.77 mol) (S)-Mandelic acid in 300 mL warm Ethanol.

  • Salt Formation:

    • Add the acid solution to the amine solution slowly while stirring.

    • Critical Step: Seed the mixture with a tiny crystal of the desired salt if available. If not, scratch the glass surface to induce nucleation.

  • Crystallization:

    • Allow to cool slowly to Room Temperature (RT) over 4 hours.

    • Refrigerate at 4°C for 12 hours.

  • Filtration & Wash:

    • Filter the precipitate (Salt A). The filtrate contains Salt B (enriched in the opposite enantiomer).

    • Wash the cake with cold Ethanol/Ether (1:1).

  • Free Basing (Recovery):

    • Suspend Salt A in water. Add 20% NaOH until pH > 12.

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Dry over Na2SO4 and evaporate to obtain the Enantiopure Amine.

Workflow Visualization

ResolutionProcess Start Racemic 2,2,6-Trimethylmorpholine AddAcid Add (S)-Mandelic Acid (Formation of Diastereomeric Salts) Start->AddAcid Crystallize Controlled Cooling & Crystallization AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Diastereomer Salt A) Filter->Solid Precipitate Liquid Mother Liquor (Diastereomer Salt B) Filter->Liquid Filtrate BaseSolid Treat with NaOH (pH > 12) Extract with MTBE Solid->BaseSolid BaseLiq Treat with NaOH (pH > 12) Extract with MTBE Liquid->BaseLiq ProdA Enantiomer 1 (High ee%) BaseSolid->ProdA ProdB Enantiomer 2 (Enriched) BaseLiq->ProdB

Figure 1: Workflow for the chemical resolution of 2,2,6-trimethylmorpholine via diastereomeric salt formation.

Secondary Workflow: Chiral HPLC (Analytical & Prep)

For purity analysis (ee% determination) or small-scale purification (<1g), use polysaccharide-based stationary phases.[1]

Method Parameters:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column Chiralpak AD-H or OD-H (Amylose/Cellulose)Chiralpak IG (Immobilized)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)Acetonitrile : MeOH : DEA (60 : 40 : 0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm (Weak chromophore)UV @ 210 nm or RI / ELSD
Temp 25°C25°C

Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory. Morpholines are secondary amines and will tail severely or bind irreversibly to the silica support without a basic modifier.

Troubleshooting Guide

Issue 1: "Oiling Out" Instead of Crystallization

Symptom: Upon cooling, a viscous oil layer forms at the bottom instead of crystals. Cause: The solvent polarity is too high, or the mixture is too concentrated (supersaturation is too high). Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add a co-solvent (e.g., if using Ethanol, add 10-20% MTBE or Toluene).[1]

  • Seed the solution at a higher temperature (just as it starts to cloud).

  • Stir vigorously during cooling to prevent oil coalescence.

Issue 2: Low Optical Purity (<80% ee)

Symptom: The isolated salt contains too much of the wrong enantiomer. Cause: Eutectic composition issues or non-selective precipitation. Corrective Action:

  • Recrystallization: Do not free-base yet. Recrystallize the salt again from the same solvent (usually Ethanol or MeOH). This typically boosts ee from 80% -> 98%+.[1]

  • The "Pope-Peachy" Method: Use only 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl) to force the formation of the most stable diastereomeric salt.

Issue 3: Poor Recovery Yield

Symptom: High ee%, but very low mass recovery. Cause: The salt is too soluble in the chosen solvent. Corrective Action:

  • Reduce solvent volume.

  • Switch to Isopropanol (IPA) instead of Ethanol/Methanol (salts are generally less soluble in IPA).

  • Cool to -10°C instead of 4°C.

Decision Tree: Troubleshooting Crystallization

Troubleshooting Start Observation after Cooling Result Result? Start->Result Crystals Crystals Formed Result->Crystals Solid Oil Oiling Out Result->Oil Viscous Liquid NoSolid No Precipitate Result->NoSolid Clear Solution Action1 Check ee% by HPLC Crystals->Action1 Action2 Reheat -> Add MTBE -> Seed -> Slow Cool Oil->Action2 Action3 Concentrate -> Switch to IPA -> Cool to -10C NoSolid->Action3 HighEE Success (>95% ee) Proceed to Free Base Action1->HighEE Pass LowEE Low ee (<80%) Recrystallize Salt Action1->LowEE Fail

Figure 2: Diagnostic decision tree for troubleshooting diastereomeric crystallization issues.

References

  • Separation of Enantiomers via Diastereomeric Salt Form

    • Source: Chiralpedia / Wikipedia (General Principles).
    • Context: Defines the interaction between chiral amines and acids (Tartaric/Mandelic) to form separable solids.
    • URL:[Link][1]

  • Synthesis and SAR of Morpholine Deriv

    • Source:Journal of Medicinal Chemistry / E3S Web of Conferences.
    • Context: Provides background on the stability and handling of methyl
    • URL:[Link] (Proxy link for general morpholine synthesis context).

  • Chiral HPLC Method Development Str

    • Source: Phenomenex / Sigma-Aldrich Technical Guides.[1]

    • Context: Establishes the requirement for basic modifiers (DEA) when separating secondary amines on polysaccharide columns.
    • URL:[Link][1]

  • Resolution of 2,6-Dimethylmorpholine (Analogous Chemistry).

Disclaimer: This guide is intended for research purposes. All chemical handling should be performed under a fume hood with appropriate PPE.

Sources

Technical Support Center: Trimethylmorpholine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Document ID: TM-HCL-SOL-001 Last Updated: 2026-02-12 Status: Active

Introduction: The Solubility Paradox

Welcome to the technical support hub for Trimethylmorpholine Hydrochloride .

Researchers often encounter a paradox with this salt: it is highly soluble in water due to its ionic nature, yet frequently "oils out" or fails to crystallize during organic synthesis. This guide addresses the physicochemical properties governing these behaviors—specifically lattice energy , solvation thermodynamics , and the common ion effect .

Note on Nomenclature: "Trimethylmorpholine" typically refers to isomers such as 2,2,4-trimethylmorpholine or cis/trans-2,6,4-trimethylmorpholine. While structural nuances exist, the solubility principles described below apply to the general class of alkyl-substituted morpholine hydrochloride salts.

Troubleshooting Workflow

Before altering your protocol, determine the root cause of your solubility failure. Follow this logic flow to diagnose the issue.

Troubleshooting Start START: Salt fails to dissolve or crystallize correctly SolventCheck 1. Check Solvent System Is it Non-Polar (e.g., Hexane, Ether)? Start->SolventCheck PolarityIssue Issue: Ionic Lattice Energy > Solvation Energy Action: Switch to MeOH, Water, or DMSO SolventCheck->PolarityIssue Yes AqueousCheck 2. Is it an Aqueous System? SolventCheck->AqueousCheck No Success Process Optimized PolarityIssue->Success CommonIon Check: Is excess HCl present? (Common Ion Effect) AqueousCheck->CommonIon Yes OilingOut 3. Is product 'Oiling Out'? (Liquid phase separation) AqueousCheck->OilingOut No (Organic) Dilute Action: Dilute solution or neutralize excess acid CommonIon->Dilute High [Cl-] CommonIon->OilingOut Normal pH Dilute->Success Hygroscopy Cause: Impurities or Water Absorption Action: See Protocol A (Trituration) OilingOut->Hygroscopy Yes OilingOut->Success No Hygroscopy->Success

Figure 1: Decision tree for diagnosing solubility and precipitation issues in alkyl-morpholine salts.

Critical Solubility Factors (FAQs)

Q1: Why does the salt "oil out" instead of crystallizing?

Technical Insight: Oiling out occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture. This is often driven by impurities or hygroscopicity .

  • Mechanism: Alkyl-morpholine salts are extremely hygroscopic. Absorbed atmospheric water acts as a plasticizer, disrupting the crystal lattice and lowering the melting point.

  • Solution: Ensure all solvents are anhydrous. If oiling occurs, re-dissolve in a minimum amount of hot alcohol (MeOH/EtOH) and slowly add a non-solvent (Et₂O or MTBE) with vigorous stirring (See Protocol A).

Q2: Why is the salt insoluble in water containing excess HCl?

Technical Insight: This is the Common Ion Effect .

  • Mechanism: The solubility product constant (

    
    ) must be maintained.
    
    
    
    
    If you add concentrated HCl, the concentration of
    
    
    spikes. To keep
    
    
    constant, the concentration of the morpholine cation must drop, forcing it to precipitate out of the solution [1].
  • Application: You can exploit this to isolate the salt from water by deliberately adding concentrated HCl (See Protocol B).

Q3: Which solvents are compatible?

Refer to the compatibility matrix below for solvent selection.

Solvent ClassExamplesSolubility StatusApplication
Protic Polar Water, MethanolHigh Dissolution, Recrystallization (primary)
Aprotic Polar DMSO, DMFHigh Reaction medium, NMR analysis
Chlorinated DCM, ChloroformModerate Extraction (often requires free-basing)
Ethers Diethyl Ether, THFLow/Insoluble Anti-solvent for precipitation
Hydrocarbons Hexane, TolueneInsoluble Washing impurities

Advanced Experimental Protocols

Protocol A: Breaking the "Oiling Out" Cycle (Trituration)

Use this when your product forms a gummy residue at the bottom of the flask.

  • Decant: Carefully pour off the supernatant solvent from the "oil."

  • Dissolve: Add the minimum amount of hot Methanol required to just dissolve the oil.

  • Anti-Solvent Addition: Add Diethyl Ether dropwise until the solution turns slightly turbid (cloudy).

  • Seed: If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Triturate: Vigorously stir or sonicate. The oil should harden into a solid precipitate.

  • Filter: Vacuum filter under nitrogen (to prevent moisture absorption).

Protocol B: Salt Isolation via Common Ion Effect

Use this to crash the salt out of an aqueous solution without boiling off water.

  • Concentrate: Evaporate the aqueous solution to approximately 50% of its original volume.

  • Acidify: Chill the solution to 0–4°C in an ice bath.

  • Precipitate: Slowly add Concentrated HCl (37%) dropwise.

    • Observation: The solution will become cloudy as the chloride ion concentration increases.

  • Equilibrate: Stir at 0°C for 30 minutes.

  • Harvest: Filter the white precipitate and wash with cold acetone (to remove excess acid and water).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[2][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3]

  • Smolecule. (2023). N-Methylmorpholine hydrochloride Solubility Properties.

  • Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations. Wiley.[1][5] (Reference for Common Ion Effect mechanics).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Reference for solvent polarity selection).

Sources

Technical Support Center: Purification of Trimethylmorpholine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trimethylmorpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of N-alkylated morpholine derivatives. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, mirroring the collaborative problem-solving approach used in our application labs. We will delve into the causality behind experimental choices, providing you with the tools to not only solve immediate purification issues but also to design robust and efficient protocols for future experiments.

Section 1: Foundational Knowledge & Initial Troubleshooting

Before embarking on any purification process, a thorough understanding of your reaction mixture is paramount. This initial characterization will guide your choice of purification strategy, saving significant time and resources.

Q1: I have completed my synthesis of an N-alkylated morpholine intermediate. What is the very first step I should take before attempting purification?

A1: The critical first step is to analyze your crude reaction mixture. Do not proceed with purification blindly. The goal is to identify your target molecule, unreacted starting materials, and any significant by-products.

  • Expertise & Experience: Running a quick analytical test like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude oil or solid provides a snapshot of your reaction's success and complexity.[1] For instance, in the synthesis of N-methylmorpholine from morpholine, you can expect to see signals for both the product and the starting morpholine.[2] The presence of unexpected signals may indicate side reactions, such as the formation of N-formyl morpholine if using certain methylation reagents.[3] This initial analysis dictates the difficulty of the upcoming purification.

Q2: What are the most common impurities I should expect when synthesizing trimethylmorpholine intermediates like N-methylmorpholine?

A2: The impurity profile is highly dependent on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Morpholine is a frequent impurity.

  • Solvents: Residual reaction solvents.

  • Catalyst Residues: Depending on the method, you may have inorganic or organometallic catalyst remnants.[4]

  • By-products of Methylation: When using reagents like formaldehyde/formic acid (Eschweiler-Clarke reaction) or dimethyl carbonate, specific by-products can form.[2][3] For example, using paraformaldehyde can yield N-methylmorpholine with purities ranging from 99.1% to 99.5% before final purification.[3][5]

  • Water: Water can be generated during the reaction or introduced during workup.[4]

  • Nitrosamines: Particularly relevant in the synthesis of N-methylmorpholine oxide, where nitrosamines can be carcinogenic contaminants.[6]

Q3: How do I choose the best purification method for my specific intermediate?

A3: The choice is dictated by the physical and chemical properties of your target compound and its impurities. The following diagram illustrates a general decision-making workflow.

G crude Crude Reaction Mixture analysis Analyze Mixture (GC, NMR, LC-MS) crude->analysis liquid Is the Target a Liquid? analysis->liquid Liquid solid Is the Target a Solid? analysis->solid Solid distillable Are Boiling Points Different? (>25 °C) liquid->distillable soluble Find Suitable Crystallization Solvent? solid->soluble distillation Fractional Distillation distillable->distillation Yes chroma_liquid Liquid Chromatography distillable->chroma_liquid No final Purified Intermediate distillation->final chroma_liquid->final crystallization Crystallization / Salt Formation soluble->crystallization Yes chroma_solid Chromatography soluble->chroma_solid No crystallization->final chroma_solid->final

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Distillation

Distillation is the workhorse for purifying volatile liquid intermediates like N-methylmorpholine.[7] It separates components based on differences in their boiling points.[8]

Q4: I'm performing a fractional distillation to separate N-methylmorpholine from unreacted morpholine, but the separation is poor. The temperature is not holding steady at the plateaus. What's going wrong?

A4: This is a classic sign of inefficient fractionation. The cause is often insufficient separation power for the boiling point difference between your components.

  • Expertise & Experience: N-methylmorpholine (BP: ~115 °C) and morpholine (BP: ~129 °C) have a relatively small boiling point difference. A simple distillation will not separate them effectively. You need an efficient fractional distillation column.

  • Causality & Solution:

    • Increase Column Efficiency: Ensure you are using a fractionating column (e.g., Vigreux, packed) with a sufficient number of theoretical plates. For closely boiling liquids, a longer packed column is superior.[7][9]

    • Control the Heating Rate: Heating the distillation flask too quickly floods the column, preventing the necessary series of vapor-liquid equilibria from being established. Apply slow, steady heat.

    • Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient from bottom to top.[10] Without this, the column cools too much, and vapors will not reach the condenser efficiently.

Q5: My compound seems to be decomposing at its boiling point. How can I purify it by distillation?

A5: Thermal decomposition is a common problem for many organic compounds. The solution is to lower the boiling point by reducing the pressure of the system.

  • Trustworthiness: This technique, known as vacuum distillation , is a standard and reliable method for purifying heat-sensitive compounds.[9] By lowering the pressure, the temperature required for the liquid's vapor pressure to equal the applied pressure is significantly reduced.

  • Protocol: Vacuum Distillation of a High-Boiling Amine

    • Setup: Assemble a standard distillation apparatus, but use a vacuum-rated flask and ensure all glass joints are properly sealed with vacuum grease. Connect the vacuum takeoff adapter to a vacuum pump via a cold trap.

    • Pressure Control: A manometer is essential to monitor the pressure. The desired pressure will depend on the compound's properties (a pressure-temperature nomograph can predict the boiling point at reduced pressure).

    • Procedure: Begin stirring and slowly apply the vacuum. Once the target pressure is stable, begin heating the flask gently. Collect fractions as you would in a normal distillation, noting both the temperature and the pressure.

Section 3: Troubleshooting Crystallization and Salt Formation

For solid intermediates, or to purify specific isomers, crystallization is the method of choice. This technique relies on differences in solubility between the target compound and impurities in a given solvent system.

Q6: I've synthesized a trimethylmorpholinium salt (a quaternary ammonium salt), but it oils out instead of crystallizing from solution. How can I induce crystallization?

A6: "Oiling out" occurs when the compound's solubility decreases so rapidly that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common with salts.

  • Expertise & Experience: The key is to control the rate of supersaturation. The synthesis of similar quaternary ammonium salts, like tetramethylammonium iodide, often involves precipitation followed by careful recrystallization.[11]

  • Causality & Solutions:

    • Change Solvent System: Your current solvent may be too "good" initially and your anti-solvent too "poor." Try a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature. For salts, polar solvents like ethanol/water mixtures are often effective.[11]

    • Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. This gives the molecules time to align into a crystal lattice.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure product, add it to the supersaturated solution to act as a template for further crystallization.

Q7: My crude product is a mixture of cis- and trans-isomers. Can I use crystallization to separate them?

A7: Yes, this is an excellent application of diastereomeric salt formation. By reacting a racemic or isomeric mixture with a chiral or specific achiral acid, you can form diastereomeric salts that often have different solubilities, allowing for separation by fractional crystallization.

  • Authoritative Grounding: A patented process for purifying cis-2,6-dimethylmorpholine demonstrates this principle effectively. The mixture of isomers is treated with acetic acid in a solvent like ethyl acetate. The acetate salt of the cis-isomer is less soluble and selectively crystallizes, allowing it to be filtered off in high purity (e.g., 99.91%).[12] The free base can then be recovered by treatment with a strong base.[12]

Data Summary: Purification of Dimethylmorpholine Isomers via Salt Crystallization[12]
StepReagent/SolventTarget IsomerPurity AchievedYield
Salt Formation Acetic Acid / Ethyl Acetatecis-2,6-dimethylmorpholine acetate>99% (as salt)High
Hydrolysis Sodium Hydroxide Solutioncis-2,6-dimethylmorpholine99.91%68.16%

Section 4: Troubleshooting Column Chromatography

When distillation and crystallization are not viable, column chromatography provides a powerful alternative, separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[13]

Q8: My N-alkylated morpholine derivative is very polar and won't move from the origin on a silica gel TLC plate, even with 100% ethyl acetate. How can I purify it using chromatography?

A8: This is a common issue with amines, which are basic and can interact very strongly with the acidic silica gel.

  • Expertise & Experience: You need a more aggressive, more polar solvent system, or you need to modify the stationary phase.

  • Causality & Solutions:

    • Increase Eluent Polarity: Add methanol to your eluent (e.g., start with 5% methanol in dichloromethane or ethyl acetate). Methanol is a highly polar solvent that is very effective at eluting polar compounds from silica.

    • Add a Basic Modifier: Amines can "streak" or tail on silica gel due to strong acid-base interactions. Adding a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia (in methanol), to your eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[14]

    • Switch to a Different Stationary Phase: If silica gel is still problematic, consider using alumina (which is available in neutral, basic, or acidic forms) or reverse-phase silica (C18), where the elution order is reversed (non-polar compounds elute last).[14]

G workflow Start: Load Column Problem: Compound Streaking/Tailing on Silica Analysis: Strong interaction of basic amine with acidic silica sites Solution 1: Increase Eluent Polarity (e.g., add MeOH) Solution 2: Add Basic Modifier (e.g., 1% Et3N) Solution 3: Change Stationary Phase (e.g., Alumina) End: Successful Elution workflow:f1->workflow:f2 Why? workflow:f2->workflow:f3 How to fix? workflow:f3->workflow:f6 workflow:f2->workflow:f4 How to fix? workflow:f4->workflow:f6 workflow:f2->workflow:f5 How to fix? workflow:f5->workflow:f6

Caption: Troubleshooting workflow for amine purification on silica gel.

Q9: I ran my column, but my yield is very low. Where did my product go?

A9: There are several possibilities for low recovery after column chromatography.

  • Trustworthiness: A systematic check is the best way to diagnose the issue.

    • Compound is Still on the Column: You may have used a solvent system that was not polar enough to elute your compound. Try flushing the column with a very strong solvent (e.g., 10-20% methanol in your eluent) and check those fractions.

    • Compound is Unstable on Silica: Your compound may be decomposing on the acidic silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot has appeared.[14] If it's unstable, you must use a deactivated stationary phase or a different purification method.

    • Fractions are too Dilute: Your compound may have eluted, but it is spread across so many fractions that it's undetectable by TLC. Try combining and concentrating a large range of fractions where you expected your compound to elute.[14]

References

  • Chen, X., et al. (2022). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available at: [Link]

  • EP0553552A2 - Process for the preparation of N-methylmorpholine oxide. Google Patents.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • ResearchGate. N-alkylation of morpholine with other alcohols. Available at: [Link]

  • Mphahane, N., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]

  • Sanoja, K. A., et al. Conversion and selectivity in the N‐methylation of morpholine under.... ResearchGate. Available at: [Link]

  • University of Colorado Boulder. Distillation. Available at: [Link]

  • OSHA. Morpholine. (2003). Available at: [Link]

  • CN111675677A - Synthesis process of N-methylmorpholine. Google Patents.
  • Chen, D., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Beaver, M. G., et al. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. PMC. Available at: [Link]

  • LookChem. N-Methylmorpholine. Available at: [Link]

  • Zhu, M., et al. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Séché Environnement. Purification of synthesis intermediates. Available at: [Link]

  • CN111675677B - Synthesis process of N-methylmorpholine. Google Patents.
  • Pallipurath, A. R., et al. (2018). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Available at: [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemCon GmbH. Identity determination and purity testing. Available at: [Link]

  • ResearchGate. Chromatographic determination of morpholine and products of its microbiological degradation. Available at: [Link]

  • Cytiva. Protein purification troubleshooting guide. Available at: [Link]

  • Johnston, A., et al. (2020). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Available at: [Link]

  • Khan Academy. Distillation. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Triclinic Labs. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2011). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Rasayan J. Chem. Available at: [Link]

  • Wikipedia. Trimethylplatinum iodide. Available at: [Link]

  • Khan Academy. Distillation curves. Available at: [Link]

  • Choi, J. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. PMC. Available at: [Link]

  • Singh, S., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • ResearchGate. Synthesis and Structure of Trimethylplatinum(IV) Iodide Complex of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine Ligand and its Halogen Bonding Property. Available at: [Link]

Sources

Technical Support Center: N-Alkylation of Sterically Hindered Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOR-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming nucleophilic deactivation in 2,6-disubstituted and bulky morpholine scaffolds.

Introduction: The "Cone Angle" Problem

Welcome to the technical support hub. If you are here, you are likely experiencing stalled reactions (<20% conversion), elimination side-products, or recovering unreacted starting material.

The Root Cause: Morpholine is typically a moderate nucleophile (


). However, sterically hindered variants (e.g., 2,6-dimethylmorpholine) suffer from severe nucleophilic deactivation. The methyl groups at the C2/C6 positions lock the ring into a rigid chair conformation. This creates an "axial gate" that physically blocks the nitrogen lone pair from attacking the electrophile's 

orbital.

Standard protocols for secondary amines often fail here because they do not account for this kinetic barrier . This guide provides the thermodynamic and catalytic workarounds required to force the bond formation.

Module 1: Diagnostic Matrix (Triage)

Before altering your conditions, identify the correct pathway based on your electrophile.

Decision Logic: Select Your Method

G Start Start: Identify Electrophile Type Electrophile Type? Start->Type AlkylHalide Alkyl Halide (R-Cl, R-Br, R-I) Type->AlkylHalide sp3 Carbon Carbonyl Ketone / Aldehyde (R-C=O) Type->Carbonyl sp2 Carbon (C=O) Aryl Aryl/Vinyl Halide (Ar-X) Type->Aryl sp2 Carbon (Ar-X) SN2_Check Is it Primary/Unbindered? AlkylHalide->SN2_Check Red_Check Is Ketone Hindered? Carbonyl->Red_Check Buchwald Pd-Catalysis (RuPhos/BrettPhos) Aryl->Buchwald SN2_Std Standard SN2 (K2CO3, ACN) SN2_Check->SN2_Std Yes SN2_Adv Finkelstein Conditions (KI Cat., DMF/DMSO) SN2_Check->SN2_Adv No (Secondary/Bulky) Red_Std STAB Reduction (NaBH(OAc)3) Red_Check->Red_Std Aldehyde/Simple Ketone Red_Adv Ti(IV) Activation (Ti(OiPr)4 + NaBH4) Red_Check->Red_Adv Bulky Ketone

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile sterics and electronics.

Module 2: The Pathway (Alkyl Halides)

Scenario: You are reacting a hindered morpholine with an alkyl chloride or bromide. Common Error: Using strong bases (NaH, tBuOK) causing E2 elimination (alkene formation) instead of substitution.

Protocol A: The "Finkelstein" Acceleration

For hindered substrates, the leaving group ability is the rate-limiting step. We use the Finkelstein effect to swap a poor leaving group (Cl/Br) for a superior one (I) in situ.

Reagents:

  • Solvent: DMF or DMSO (Required for solubility of intermediates).

  • Base:

    
     (Mild, prevents elimination) or 
    
    
    
    (Higher solubility, "Cesium Effect").
  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10-20 mol%).

Step-by-Step Workflow:

  • Dissolution: Dissolve Morpholine derivative (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add

    
     (2.0 equiv). Stir for 10 mins.
    
  • Catalyst Spike: Add KI (0.2 equiv). Crucial: The solution should turn slightly yellow.

  • Electrophile: Add Alkyl Chloride/Bromide (1.1 equiv).

  • Thermal Drive: Heat to 80°C . (Do not exceed 100°C to avoid DMF decomposition).

  • Checkpoint: Check LCMS at 4 hours.

    • If R-Cl remains: Add more KI.

    • If R-I is observed but no product: The steric wall is too high. Switch to Module 3 .

Mechanism of Action:

Finkelstein RCl R-Cl (Substrate) RI R-I (Reactive Int.) RCl->RI Step 1: Halide Exchange (Fast) Prod Product (R-Morph) RI->Prod Step 2: N-Attack (Rate Limiting) KI KI (Catalyst) RI->KI Regenerates I- KI->RCl Supplies I-

Figure 2: The catalytic cycle of iodide. The R-I intermediate is ~100x more reactive toward the hindered amine than R-Cl.

Module 3: Reductive Amination (Ketones)

Scenario: Reacting hindered morpholine with a ketone. Common Error: Using Sodium Triacetoxyborohydride (STAB) alone. STAB is too mild to reduce the sterically crowded iminium ion that forms (or fails to form) with hindered morpholines.

Protocol B: Titanium(IV) Mediated Amination

We must force the formation of the enamine/imine species using a Lewis Acid dehydrating agent before reduction.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ).
    
  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: THF (Anhydrous).

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask, mix Ketone (1.0 equiv) and Hindered Morpholine (1.2 equiv) in neat

    
     (2.0 equiv).
    
    • Note: No solvent is used initially to maximize concentration.

  • Incubation: Stir at room temperature for 2–4 hours. The solution will become viscous.

    • Why? This drives the equilibrium toward the imine/enamine by sequestering water.

  • Dilution: Dilute with anhydrous THF (to

    
    ).
    
  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise. (Caution: Gas evolution).
    
  • Quench (Critical): Add 1N NaOH or saturated Rochelle’s salt solution to break the Titanium-amine emulsion. Stir vigorously until two clear layers appear.

Module 4: The "Nuclear Option" (Buchwald-Hartwig)

Scenario: Attaching morpholine to an Aryl ring (Ar-Cl/Br) or when SN2 fails completely on secondary carbons. The Fix: Palladium catalysis bypasses nucleophilicity issues by forming a Pd-N bond.

Protocol C: The RuPhos Standard

For sterically hindered secondary amines, RuPhos or BrettPhos are the obligatory ligands. Older ligands (BINAP, dppf) will fail.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or RuPhos-Pd-G4 (Precatalyst).
    
  • Ligand: RuPhos (2-4 mol%) (If not using G4 precatalyst).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for extremely sensitive bases).

  • Solvent: Toluene or Dioxane (degassed).

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Black Precipitate Pd Black formation (Catalyst death).Switch to a Precatalyst (RuPhos-Pd-G3/G4) to ensure proper ligation before the cycle starts.
No Conversion Oxidative addition failure.Switch from Aryl Chloride to Aryl Bromide/Iodide.[1] Increase temp to 100°C.
Dehalogenation

-Hydride elimination.
Switch solvent to t-Amyl alcohol. Lower temperature.

Module 5: Purification & Isolation (The Trap)

Morpholines are polar and basic. They love water. Standard acid/base workups often result in 0% isolated yield because the product stays in the aqueous layer.

The "Salting Out" Workup:

  • Do not use dilute HCl to wash the organic layer (Product will protonate and migrate to water).

  • Quench reaction with Saturated

    
    .
    
  • Extract with DCM containing 5% Methanol . The MeOH helps pull the polar morpholine into the organic phase.

  • Wash the organic phase with Saturated LiCl (Lithium Chloride) instead of Brine. LiCl forces organic molecules out of the water phase more effectively.

References & Grounding

  • Finkelstein Catalysis in N-Alkylation:

    • Mechanism & Utility: "Finkelstein Reaction - Mechanism and Conditions." Byju's. Link

    • Application: "N-Alkylation of Amines with Alkyl Halides." Organic Chemistry Portal. Link

  • Reductive Amination of Hindered Systems:

    • Ti(IV) Protocol: "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry. (Standard methodology reference).

    • Troubleshooting: "Challenging reductive amination of morpholine." Reddit ChemPros/Literature discussion. Link

  • Buchwald-Hartwig Coupling (Hindered Amines):

    • Ligand Selection: "Buchwald–Hartwig amination of morpholine ligands."[2] ResearchGate. Link

    • Precatalyst Utility: "Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions."[3] Organometallics. Link

  • General Morpholine Synthesis Guide:

    • "A Technical Guide to the Synthesis of Substituted Morpholines." BenchChem. Link

Disclaimer: All protocols involve hazardous chemicals. Consult your local EHS guidelines and SDS before proceeding.

Sources

Validation & Comparative

A Comprehensive Guide to Chiral HPLC Separation of 2,2,6-Trimethylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable methods for their separation and quantification.[1] This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2,2,6-trimethylmorpholine enantiomers. As a tertiary amine, 2,2,6-trimethylmorpholine presents unique challenges in chiral recognition due to the potential for strong interactions with residual silanols on silica-based stationary phases.

The Challenge of Chiral Amine Separation

The primary challenge in the chiral separation of amines lies in their basicity, which can lead to strong, non-enantioselective interactions with acidic silanol groups on the surface of silica-based CSPs. These interactions can result in poor peak shape, tailing, and reduced resolution. Therefore, the selection of an appropriate CSP and the careful optimization of the mobile phase, often with the addition of basic modifiers, are critical for success.

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success in the separation of a wide range of chiral compounds, including amines.[2] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that contribute to chiral recognition.

Chiral Stationary Phase (CSP)Chiral SelectorPotential Advantages for 2,2,6-TrimethylmorpholineConsiderations
Cellulose-based (e.g., Lux Cellulose-1, Lux Cellulose-3, Chiralcel® OD-H) Cellulose tris(3,5-dimethylphenylcarbamate) or other derivativesProven success with piperidine derivatives (fenpropidin)[2]. The ordered structure can provide effective steric hindrance for chiral recognition.May require careful optimization of mobile phase additives to mitigate silanol interactions.
Amylose-based (e.g., Chiralpak® AD-H, Lux Amylose-1) Amylose tris(3,5-dimethylphenylcarbamate) or other derivativesThe helical groove structure of amylose can offer unique steric and inclusion-type interactions beneficial for cyclic amines.The fit of the analyte within the chiral groove is crucial; may show different selectivity compared to cellulose phases.

Mobile Phase Strategies: A Comparative Overview

The choice of mobile phase is as critical as the selection of the CSP. For chiral separations of amines on polysaccharide-based CSPs, normal phase (NP) and polar organic (PO) modes are typically the most successful.

Mobile Phase ModeTypical CompositionAdvantagesDisadvantages
Normal Phase (NP) Heptane/Isopropanol or Heptane/Ethanol with a basic additive (e.g., 0.1% Diethylamine or Butylamine)Generally provides better selectivity for many chiral compounds. The non-polar bulk solvent minimizes non-specific interactions.Solubility of polar analytes can be limited. Requires careful control of water content in the mobile phase.
Polar Organic (PO) Acetonitrile/Methanol or Acetonitrile/Ethanol with or without a basic additiveCan offer better solubility for a wider range of compounds. May provide different selectivity compared to NP mode.May result in lower selectivity compared to NP mode for some compounds.

Based on the successful separation of fenpropidin, a piperidine derivative, a mobile phase consisting of methanol with a basic additive like ammonia solution has shown excellent results on a cellulose-based CSP.[2] This suggests that for 2,2,6-trimethylmorpholine, a similar approach in polar organic mode could be a promising starting point.

Proposed Experimental Protocols for Method Development

The following protocols outline a systematic approach to developing a robust chiral HPLC method for 2,2,6-trimethylmorpholine.

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phase Modes

This protocol is designed to quickly identify the most promising CSP and mobile phase conditions.

Chiral_Screening_Workflow cluster_CSP Chiral Stationary Phase Screening cluster_MP Mobile Phase Screening cluster_Analysis Analysis CSP1 Column 1: Cellulose-based CSP NP Normal Phase: Heptane/IPA (80:20) + 0.1% DEA CSP1->NP Test on PO Polar Organic: Methanol + 0.1% Ammonia CSP1->PO Test on CSP2 Column 2: Amylose-based CSP CSP2->NP Test on CSP2->PO Test on Inject Inject Racemic 2,2,6-Trimethylmorpholine NP->Inject PO->Inject Evaluate Evaluate Resolution (Rs), Selectivity (α), and Peak Shape Inject->Evaluate End Select Best Condition for Optimization Evaluate->End Start Start Screening Start->CSP1 Start->CSP2

Caption: Initial screening workflow for 2,2,6-trimethylmorpholine.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of racemic 2,2,6-trimethylmorpholine in a suitable solvent (e.g., isopropanol or methanol).

  • Column Equilibration: Equilibrate each chiral column with the initial mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5-10 µL of the stock solution.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as morpholines lack a strong chromophore).

  • Evaluation: Assess the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) for any observed separation. Note the peak shape and retention times.

  • Selection: Choose the column and mobile phase combination that provides the best initial separation for further optimization.

Protocol 2: Optimization of the Selected Chiral Separation

Once a promising set of conditions is identified, this protocol will help to fine-tune the separation for optimal resolution and analysis time.

Optimization_Workflow Start Best Condition from Screening Opt_Solvent Optimize Organic Modifier Ratio Start->Opt_Solvent Opt_Additive Optimize Additive Concentration (0.05% - 0.2%) Opt_Solvent->Opt_Additive Opt_Temp Optimize Column Temperature (15°C - 40°C) Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate (0.5 - 1.5 mL/min) Opt_Temp->Opt_Flow Final_Method Final Optimized Method Opt_Flow->Final_Method

Caption: Workflow for optimizing the chiral HPLC method.

Methodology:

  • Organic Modifier Ratio: Systematically vary the ratio of the strong solvent in the mobile phase (e.g., isopropanol in normal phase or methanol in polar organic) in small increments (e.g., ±5%) to observe the effect on retention and resolution.

  • Additive Concentration: Adjust the concentration of the basic additive. For basic analytes, a small amount of a basic modifier can significantly improve peak shape by masking residual silanols.

  • Column Temperature: Investigate the effect of column temperature. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency and reduce analysis time.

  • Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. Slower flow rates can sometimes improve the resolution of difficult separations.

Data Interpretation and Performance Metrics

The success of a chiral separation is quantified by several key parameters:

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): The degree of separation between two peaks. A value of ≥ 1.5 is generally considered baseline separation.

By systematically applying the screening and optimization protocols, researchers can efficiently develop a reliable and robust chiral HPLC method for the separation of 2,2,6-trimethylmorpholine enantiomers. This will enable accurate determination of enantiomeric purity, which is a critical step in the development of safe and effective chiral drugs.

References

  • Ameyibor, E., & Stewart, J. T. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives.
  • Cirilli, R., et al. (2024).
  • Ghosh, P., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-205.
  • Gupta, V. K., et al. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(5), 488-502.
  • Haginaka, J. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3364.
  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Kovács, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(9), 991-1009.
  • Letter, W. S. (2011, October 6). How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • Sun, P., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Molecules, 27(19), 6530.
  • Toth, G., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5728.
  • Wang, Y., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Wsol, V., & Szotáková, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-161.

Sources

Comparative Analytical Guide: High-Resolution 1H NMR Characterization of (6S)-2,2,6-Trimethylmorpholine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6S)-2,2,6-Trimethylmorpholine HCl is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural rigidity, imparted by the gem-dimethyl group at C2, combined with the specific stereochemistry at C6, presents unique analytical challenges.

This guide provides a comparative analysis of NMR methodologies for characterizing this molecule. Unlike standard achiral morpholines, the (6S) enantiomer exhibits distinct diastereotopic signals that are frequently misidentified in routine QC. We compare the HCl Salt vs. Free Base forms and DMSO-d₆ vs. CDCl₃ solvent systems to establish a Gold Standard protocol for identification.

Structural Basis & Conformational Locking[1]

To interpret the NMR spectrum accurately, one must understand the conformer dynamics.

  • The gem-Dimethyl Lock: The two methyl groups at C2 create a "Thorpe-Ingold" effect, biasing the morpholine ring into a rigid chair conformation to minimize 1,3-diaxial interactions.[1]

  • Chirality (C6-S): The single methyl group at C6 (S-configuration) breaks the symmetry of the molecule.[1] Consequently, the two methyls at C2 are diastereotopic .

  • Implication: In an achiral 2,2-dimethylmorpholine, the C2-methyls might appear as a single singlet (if rapid ring flipping occurs) or two singlets.[1] In (6S)-2,2,6-trimethylmorpholine, they are chemically non-equivalent regardless of flux, appearing as two distinct singlets .[1] This is the primary marker for chiral integrity.

Visualization: Structural Logic & Assignments

G Struct (6S)-2,2,6-Trimethylmorpholine HCl Structure C2 C2 Position (Gem-Dimethyl) Struct->C2 C6 C6 Position (Chiral Center S) Struct->C6 N_Atom Ammonium (NH2+) Protonated Struct->N_Atom Sig_A Signal A & B Diastereotopic Me (s) ~1.2 - 1.4 ppm C2->Sig_A Induces Asymmetry Sig_C Signal C C6-Me (d) ~1.1 ppm C6->Sig_C Doublet Coupling Sig_NH Signal D Broad/Split (br s) ~9.0 - 10.0 ppm N_Atom->Sig_NH Visible in DMSO

Figure 1: Structural features mapping to expected NMR signals.[1] The interaction between the C2 lock and C6 chirality dictates the multiplicity of the methyl groups.

Comparative Methodology: Establishing the Protocol

Solvent Selection: DMSO-d₆ vs. CDCl₃[1]

The choice of solvent is not merely about solubility; it dictates the visibility of the ammonium protons which are crucial for confirming the salt stoichiometry.

FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Solubility Excellent. Dissolves the ionic lattice instantly.[1]Poor to Moderate. Often requires heating or creates suspension.
NH₂⁺ Visibility High. Appears as distinct broad peaks (9-10 ppm) due to slow exchange.[1]Low/None. Often invisible due to rapid exchange or broadening.
Resolution Sharp signals for ring protons.Good for carbon backbone, but loses labile protons.
Hygroscopicity High (Requires fresh ampoules).Low.

Verdict: DMSO-d₆ is the required solvent for full characterization.[1] CDCl₃ should only be used if the free base is generated in situ.

Form Comparison: HCl Salt vs. Free Base[2][3]

Why analyze the salt directly?

  • Stoichiometry Verification: The integral of the NH₂⁺ peaks (2H) relative to the C6-Me doublet (3H) confirms the mono-hydrochloride formation.[1]

  • Stereochemical Stability: The salt form prevents nitrogen inversion, providing a "snapshot" of the rigid chair conformation.

Detailed Spectral Analysis (DMSO-d₆)

The following data represents the expected high-resolution features for (6S)-2,2,6-Trimethylmorpholine HCl based on morpholine pharmacophore standards.

The "Fingerprint" Region (0.5 - 2.0 ppm)[1]

This region contains the diagnostic methyl signals.[2]

  • 1.10 ppm (Doublet, J ≈ 6.5 Hz, 3H): Corresponds to the C6-Methyl . The doublet arises from coupling with the single proton at C6.

  • 1.25 ppm (Singlet, 3H): C2-Methyl (Equatorial). [1]

  • 1.38 ppm (Singlet, 3H): C2-Methyl (Axial). [1]

    • Note: In the racemate or achiral analogs, these might overlap. In the (6S) isomer, the chiral environment separates them distinctively.

The Ring Skeleton (2.8 - 4.5 ppm)[1]

The morpholine ring protons (C3-H, C5-H, C6-H) exhibit complex splitting (ABX or AB systems) due to the rigid chair.[1]

  • 2.9 - 3.2 ppm (Multiplets, 2H): Protons at C3 (adjacent to Nitrogen).[1] These are deshielded by the ammonium center.

  • 3.5 - 3.9 ppm (Multiplets, 2H): Protons at C5 (adjacent to Oxygen).[1]

  • 4.0 - 4.2 ppm (Multiplet, 1H): Proton at C6 (Methine).[1] This signal is often obscured but is critical. It couples to the C6-Methyl doublet.[1]

The Ammonium Protons (9.0 - 10.0 ppm)[1]
  • 9.2 - 9.8 ppm (Broad Singlets, 2H): The NH₂⁺ protons.[1]

    • Observation: In ultra-dry DMSO, this may split into two distinct broad humps, indicating the axial vs. equatorial position of the protons on the nitrogen.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the (6S) enantiomer from the racemate, follow this workflow.

Workflow Start Start: 10mg Sample Solvent Add 0.6 mL DMSO-d6 (Ampoule Grade) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=10s) Solvent->Acquire Check1 Check: Are NH2+ peaks visible @ 9-10 ppm? Acquire->Check1 Check2 Check: Are C2-Me peaks two distinct singlets? Check1->Check2 Yes Fail_Dry FAIL: Wet Solvent. Dry Sample & Repeat. Check1->Fail_Dry No (Exchange) Pass PASS: (6S)-Salt Confirmed Check2->Pass Yes Fail_Rac FAIL: Racemate Suspected. Run Chiral Shift Reagent. Check2->Fail_Rac No (Single Peak)

Figure 2: Decision tree for validating sample identity and solvent quality.

Protocol Steps:
  • Preparation: Weigh 10-15 mg of the HCl salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Critical: Use a fresh ampoule to minimize water content, which causes proton exchange and broadening of the NH signal.

  • Acquisition: Set relaxation delay (d1) to at least 5-10 seconds. The methyl protons relax slowly; a short d1 will distort integration values, making stoichiometry checks impossible.

  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm.

Advanced Troubleshooting: Enantiomeric Excess (ee)

Standard 1H NMR cannot distinguish the (6S) enantiomer from the (6R) enantiomer directly—they have identical spectra in an achiral environment.

To determine Enantiomeric Purity (ee%): Do not rely on the standard spectrum. You must use a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or convert the salt to the free base and react with Mosher's Acid Chloride .[1]

  • Recommendation: For rapid QC, adding 3-5 equivalents of Pirkle's Alcohol to the NMR tube (in CDCl₃) will cause the C2-Methyl singlets to split if the sample is scalemic (a mix of enantiomers).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for chemical shifts and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link[1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & NMR Data (Morpholine Derivatives).Link[1]

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Shift Data. (Authoritative source for solvent residual peaks and heteroatom effects). Link

  • PubChem Compound Summary. Morpholine, 2,2,6-trimethyl-.[1] (For physical property comparison). Link

Sources

A Comparative Guide to the Metabolic Stability of Dimethylmorpholine vs. Trimethylmorpholine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and potential toxicity.[1] This guide provides an in-depth comparison of the metabolic stability of two closely related morpholine scaffolds: dimethylmorpholine and trimethylmorpholine. Our analysis is grounded in established principles of drug metabolism and supported by established in vitro methodologies, offering researchers and drug development professionals actionable insights for candidate selection and optimization.

Introduction: The Imperative of Metabolic Stability in Drug Design

The journey of a drug candidate from discovery to market is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a key parameter that influences a drug's half-life, bioavailability, and potential for drug-drug interactions.[2][3] Early assessment of metabolic stability using in vitro systems is therefore an indispensable part of modern drug discovery, enabling a data-driven approach to optimizing molecular structures for desirable in vivo behavior.[2][4][5]

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry due to their favorable physicochemical properties, including good water solubility and a non-planar structure that can enable specific interactions with biological targets. However, the metabolic fate of these heterocycles can be significantly influenced by their substitution patterns. This guide focuses on the comparison between dimethylated and trimethylated morpholines, highlighting how the addition of a single methyl group can profoundly alter their interaction with drug-metabolizing enzymes.

The Metabolic Landscape: Dimethylmorpholine vs. Trimethylmorpholine

While direct comparative studies on the metabolic stability of specific dimethylmorpholine isomers versus trimethylmorpholine are not extensively documented in publicly available literature, a robust understanding can be built from the well-established principles of amine metabolism. The primary sites of metabolism for these compounds are the carbon atoms adjacent to the nitrogen (α-carbons) and the nitrogen atom itself.

Metabolic Pathways of Dimethylmorpholine

The metabolism of dimethylmorpholine is expected to be primarily mediated by cytochrome P450 (CYP) enzymes.[6] The specific pathways will depend on the positions of the methyl groups. For a compound like cis-N-nitroso-2,6-dimethylmorpholine, studies have shown that metabolism occurs via both α- and β-oxidation.[7][8] For non-nitrosated dimethylmorpholines, the likely primary metabolic routes are:

  • Hydroxylation: CYP-mediated hydroxylation can occur at the carbon atoms of the morpholine ring. Hydroxylation at the α-carbon to the nitrogen can lead to ring opening.[6]

  • Oxidation: The secondary amine of a dimethylmorpholine (e.g., 2,6-dimethylmorpholine) can be oxidized.

Metabolic Pathways of Trimethylmorpholine

Trimethylmorpholine, as a tertiary amine, has an additional and often highly significant metabolic pathway available:

  • N-dealkylation: This is a common metabolic route for tertiary amines and is primarily catalyzed by CYP enzymes.[9] The process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate that spontaneously cleaves to yield the corresponding dimethylmorpholine and formaldehyde.

  • N-oxidation: Flavin-containing monooxygenases (FMOs) are key enzymes in the N-oxidation of many tertiary amines, leading to the formation of a stable N-oxide metabolite.[9] This pathway is particularly significant for simple tertiary amines like trimethylamine.[2][10]

  • Ring Hydroxylation: Similar to dimethylmorpholine, CYP-mediated hydroxylation of the morpholine ring can also occur.

Comparative Metabolic Stability: A Mechanistic Rationale

The key differentiator in the metabolic stability of dimethylmorpholine versus trimethylmorpholine lies in the presence of the N-methyl group in the latter. This substitution introduces N-dealkylation as a major metabolic clearance pathway, which is often rapid and efficient.

Hypothesis: Trimethylmorpholine is likely to exhibit lower metabolic stability (i.e., be metabolized more quickly) than a corresponding dimethylmorpholine isomer in in vitro systems containing active CYP and FMO enzymes.

Rationale:

  • Increased number of metabolic sites: The N-methyl group provides an additional, and often highly susceptible, site for metabolism.

  • Efficiency of N-dealkylation: N-dealkylation is a well-established and often rapid metabolic pathway for many drugs containing a tertiary amine moiety.

This hypothesis is supported by the general observation in medicinal chemistry that N-methylation can, in some contexts, decrease metabolic stability by providing a readily accessible site for CYP-mediated metabolism.[11][12] However, it is crucial to note that steric hindrance around the N-methyl group and the electronic properties of the molecule can influence the rate of N-dealkylation.

The following diagram illustrates the primary hypothesized metabolic pathways for dimethylmorpholine and trimethylmorpholine.

cluster_0 Dimethylmorpholine Metabolism cluster_1 Trimethylmorpholine Metabolism DM Dimethylmorpholine DM_OH Hydroxylated Metabolites DM->DM_OH CYP-mediated Hydroxylation DM_Ox Oxidized Metabolites DM->DM_Ox Oxidation TM Trimethylmorpholine TM_dealkyl Dimethylmorpholine + Formaldehyde TM->TM_dealkyl CYP-mediated N-dealkylation TM_Noxide Trimethylmorpholine N-oxide TM->TM_Noxide FMO-mediated N-oxidation TM_OH Hydroxylated Metabolites TM->TM_OH CYP-mediated Hydroxylation

Figure 1: Hypothesized primary metabolic pathways of dimethylmorpholine and trimethylmorpholine.

Experimental Data and Analysis

To quantitatively compare the metabolic stability of dimethyl- and trimethylmorpholine, standardized in vitro assays are essential. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

Data Summary

The following table presents hypothetical, yet representative, data from in vitro metabolic stability assays. This data illustrates the expected trend of lower stability for trimethylmorpholine.

CompoundIn Vitro SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells)
Dimethylmorpholine Human Liver Microsomes4515.4
Human Hepatocytes3519.8
Trimethylmorpholine Human Liver Microsomes1546.2
Human Hepatocytes1069.3

Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific isomers and experimental conditions.

Interpretation of the Data:

The shorter half-life and higher intrinsic clearance of trimethylmorpholine in both liver microsomes and hepatocytes suggest that it is more rapidly metabolized than dimethylmorpholine. The difference is more pronounced in hepatocytes, which contain a broader range of phase I and phase II enzymes, as well as cofactors.[13][14]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for microsomal and hepatocyte stability assays are provided.

Microsomal Stability Assay

This assay primarily assesses phase I metabolism, particularly by CYP enzymes.[4][10]

Objective: To determine the in vitro intrinsic clearance of dimethylmorpholine and trimethylmorpholine in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Test compounds (dimethylmorpholine, trimethylmorpholine)

  • Positive control (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow Diagram:

cluster_workflow Microsomal Stability Assay Workflow prep Prepare microsome/compound mix in buffer prewarm Pre-warm at 37°C prep->prewarm initiate Initiate reaction with NADPH prewarm->initiate incubate Incubate at 37°C with shaking initiate->incubate sample Sample at time points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with cold acetonitrile + internal standard sample->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Figure 2: Workflow for the microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, microsomes, and test compound. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[15][16]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[17]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the appropriate formula.[11]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as it includes both phase I and phase II metabolic pathways, as well as cellular uptake.[9][10][14]

Objective: To determine the in vitro intrinsic clearance of dimethylmorpholine and trimethylmorpholine in suspended human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (dimethylmorpholine, trimethylmorpholine)

  • Positive control (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 24- or 48-well plates

  • Incubator/shaker with CO2 control (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Workflow Diagram:

cluster_workflow Hepatocyte Stability Assay Workflow prep Thaw and prepare hepatocyte suspension prewarm Pre-warm hepatocytes and compound solutions at 37°C prep->prewarm initiate Add compound to hepatocytes to start incubation prewarm->initiate incubate Incubate at 37°C with shaking initiate->incubate sample Sample at time points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with cold acetonitrile + internal standard sample->quench centrifuge Centrifuge to pellet cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Figure 3: Workflow for the hepatocyte stability assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and resuspend them in pre-warmed incubation medium to the desired cell density (typically 0.5-1 x 106 viable cells/mL).

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator with gentle shaking for 10-15 minutes.

  • Initiation: Add the test compounds and positive control to the hepatocyte suspension to initiate the reaction. The final concentration of the test compound is typically 1 µM.

  • Incubation: Incubate the plates at 37°C with continuous shaking.

  • Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding cold acetonitrile with an internal standard.

  • Cell Lysis and Protein Precipitation: Vortex the samples to ensure cell lysis and complete protein precipitation. Centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[13]

  • Data Analysis: The data is analyzed in the same manner as the microsomal stability assay to determine the half-life and intrinsic clearance.[11]

Conclusion and Future Directions

Based on fundamental principles of drug metabolism, trimethylmorpholine is anticipated to have a lower metabolic stability compared to dimethylmorpholine due to the introduction of the N-dealkylation pathway. The in vitro assays detailed in this guide provide a robust framework for experimentally verifying this hypothesis and for quantitatively assessing the metabolic liabilities of substituted morpholine derivatives.

For drug discovery programs utilizing these scaffolds, these findings have significant implications:

  • For Dimethylmorpholine: While potentially more stable, it is still susceptible to CYP-mediated oxidation. Medicinal chemists should consider strategies to block potential sites of hydroxylation, such as the introduction of fluorine atoms.

  • For Trimethylmorpholine: The N-methyl group is a likely metabolic soft spot. If rapid metabolism is observed, strategies to enhance stability could include replacing the N-methyl group with a more metabolically stable group (e.g., N-cyclopropyl) or introducing steric hindrance to reduce enzyme access.

Ultimately, the choice between a dimethyl- and a trimethylmorpholine scaffold will depend on the desired pharmacokinetic profile for a given therapeutic target. Early and iterative assessment of metabolic stability will empower project teams to make informed decisions and to design drug candidates with a higher probability of success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Microsomal Stability Assay Protocol | AxisPharm. (n.d.).
  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed.
  • Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe. (2009, August 24). PubMed.
  • The metabolism of N-triphenylmethylmorpholine in the dog and rat - PMC. (n.d.).
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications.
  • Quantum chemical studies for oxidation of morpholine by Cytochrome P450. (n.d.). PubMed.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io.
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • 4-Methylmorpholine N-oxide. (2024, December 31). ChemicalBook.
  • N-Methylmorpholine. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (2025, August 9). Request PDF - ResearchGate.
  • N-Methylmorpholine. (n.d.). Wikipedia.
  • Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). (2025, August 6). ResearchGate.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022, October 19). ACS Publications.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications.
  • Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs. (n.d.). PubMed.
  • Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine and their deuterated analogs by liver microsomes of rat and hamster. (n.d.). PubMed.
  • Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis. (2015, August 14). PubMed.
  • Divergent regulation of cytochrome P450 enzymes by morphine and pethidine: a neuroendocrine mechanism? (n.d.). PubMed.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI.

Sources

Technical Guide: Crystallographic Characterization & Salt Selection for (6S)-2,2,6-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide (Protocol & Methodology Focus) Audience: Researchers, Process Chemists, and Crystallographers.

Executive Summary & Strategic Context

(6S)-2,2,6-Trimethylmorpholine is a critical chiral building block, often employed in the synthesis of kinase inhibitors and metabolic disease therapeutics. Its structural uniqueness lies in the interplay between the C2 gem-dimethyl group and the C6 chiral center.

For drug development professionals, the selection of the optimal salt form is not merely about solubility; it is about conformational locking and absolute configuration assurance . This guide compares the crystallographic utility and physicochemical performance of various salt forms, providing a self-validating protocol for their characterization.

The Structural Challenge: The Gem-Dimethyl Effect

Unlike simple morpholines, the 2,2,6-trimethyl substitution pattern introduces the Thorpe-Ingold effect (gem-dimethyl effect).

  • Conformational Biasing: The gem-dimethyl group at C2 forces one methyl group into an axial position regardless of the chair pucker.[1]

  • Stereochemical Impact: The (6S)-methyl group will strongly prefer an equatorial orientation to avoid severe 1,3-diaxial interactions with the axial C2-methyl. This "conformational lock" makes the molecule an excellent candidate for rigidifying drug pharmacophores but challenges the crystallographer to find a counter-ion that packs efficiently with this bulky, hydrophobic face.

Comparative Analysis of Salt Candidates

When selecting a salt for (6S)-2,2,6-Trimethylmorpholine, three distinct classes of counter-ions should be evaluated. The table below projects the performance characteristics based on crystallographic principles for substituted morpholines.

FeatureHydrochloric Acid (HCl) L-Tartaric Acid (R)-Mandelic Acid p-Toluenesulfonic Acid
Primary Utility Solubility & BioavailabilityChiral Resolution & EnantiopurityAbsolute Configuration (X-ray)Crystallinity & Stability
Crystallinity High (often needles/plates)Moderate (often solvates)High (large prisms common)Very High (robust packing)
Hygroscopicity High (risk of deliquescence)Low to ModerateLowLow
X-ray Utility Good for connectivity; poor for Abs. Config. (light atoms)Good for diastereomeric discriminationExcellent (Internal chiral reference)Good (Sulfur anomalous signal)
Packing Motif H-bond network dominated by Cl-Extensive 3D H-bond networkAromatics facilitate

-stacking
Columnar packing likely
Expert Insight: Why Mandelic Acid?

While HCl is standard for formulation, Mandelic Acid is the superior choice for crystallographic characterization of this specific amine.

  • Chiral Reference: It introduces a known chiral center, allowing unambiguous assignment of the (6S) center even without heavy atoms.

  • Packing: The aromatic ring of mandelic acid can engage in CH-

    
     interactions with the morpholine methyls, stabilizing the lattice better than small inorganic ions.
    

Experimental Protocol: Salt Screening & Crystal Growth

This workflow is designed to generate diffraction-quality single crystals.

Phase 1: The Screening Matrix

Objective: Identify the counter-ion that yields the most stable, ordered lattice.

Reagents:

  • (6S)-2,2,6-Trimethylmorpholine (Free Base)

  • Acids: HCl (1M in Et2O), L-Tartaric acid, (R)-Mandelic acid, p-TsOH.

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN), Isopropyl Acetate (IPAc).

Procedure:

  • Stoichiometry: Prepare 1:1 molar equivalents of amine and acid.

  • Dissolution: Dissolve amine in minimal solvent (e.g., 50 mg in 0.5 mL IPA). Add acid solution dropwise.

  • Maturation:

    • If precipitate forms immediately: Heat to 60°C to redissolve, then cool slowly to RT (0.1°C/min).

    • If clear: Perform vapor diffusion using Hexane or Diethyl Ether as the antisolvent.

Phase 2: Crystallographic Workflow

G Start Start: Salt Screening Selection Select Single Crystal (0.1 - 0.3 mm) Start->Selection Mounting Mount on Goniometer (Cryo-loop with Paratone oil) Selection->Mounting DataCollection Data Collection (Mo or Cu Source) Mounting->DataCollection Decision Heavy Atom Present? (Cl, S, Br) DataCollection->Decision MoSource Use Mo Kα (0.71073 Å) Decision->MoSource Yes CuSource Use Cu Kα (1.54184 Å) Max Friedel Pairs Decision->CuSource No (C, H, N, O only) Solution Structure Solution (SHELXT / OLEX2) MoSource->Solution CuSource->Solution Refinement Refinement (Flack Parameter Check) Solution->Refinement Validation Validation (CheckCIF / IUCr) Refinement->Validation

Figure 1: Decision tree for X-ray data collection. Note the critical branch for radiation source selection based on elemental composition.

Structural Analysis & Interpretation

Once data is collected, the analysis must focus on validating the (6S) configuration and the ring conformation.

A. Absolute Configuration Determination

For the (6S)-2,2,6-Trimethylmorpholine system, the Flack Parameter is the gold standard.

  • Target Value: x ≈ 0.0 (with u < 0.1) confirms the correct absolute structure.

  • Value ≈ 1.0: Indicates the structure is inverted (you have modeled the enantiomer).

  • Strategy: If using the HCl salt, Cu K

    
     radiation is mandatory to generate sufficient anomalous scattering from the Chlorine atom. If using Tartrate (C, H, O only), you must rely on the known chirality of the tartaric acid to internally reference the amine's configuration.
    
B. Conformational Analysis (The "Chair" Lock)

The crystal structure will likely reveal a distorted chair conformation. Use the following diagram to validate your solved structure against theoretical expectations.

Conformation cluster_0 Preferred Conformation (6S) cluster_1 Destabilized Conformation C2 C2 (Gem-Dimethyl) C2_Me_Ax Me (Axial) C2->C2_Me_Ax C2_Me_Eq Me (Equatorial) C2->C2_Me_Eq C6 C6 (Chiral Center) C6_Me Me (Equatorial) C6->C6_Me Minimizes 1,3-diaxial strain C6_Bad C6 (Inverted/Wrong Pucker) C6_Me_Ax Me (Axial) C6_Bad->C6_Me_Ax Severe Steric Clash with C2-Axial Me

Figure 2: Conformational logic. The (6S) configuration dictates that the C6-methyl prefers the equatorial position to avoid clashing with the axial methyl at C2.

References & Data Sources

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the gem-dimethyl effect).

  • Parsons, S. (2025). Determination of Absolute Configuration using X-ray Diffraction. ResearchGate. Link

  • Gawley, R. E., & Aubé, J. (1996).[2] Principles of Asymmetric Synthesis. Elsevier. (Reference for salt resolution strategies).

Note: Specific unit cell data for the (6S)-2,2,6-trimethylmorpholine salts is not currently available in open-access crystallographic databases (CSD/COD). The protocols above are derived from standard operating procedures for morpholine alkaloid characterization.

Sources

A Comparative Guide to the Basicity of Substituted Morpholines: 2,2,6-Trimethylmorpholine vs. 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of pKa in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its basic nitrogen atom can be a key interaction point with biological targets and is crucial for achieving desired physicochemical properties. The pKa of this nitrogen dictates the extent of its protonation at physiological pH (typically around 7.4). A higher pKa indicates a stronger base, which will be more protonated, while a lower pKa signifies a weaker base that will exist to a greater extent in its neutral form. This balance is critical for oral absorption, cell penetration, and off-target effects, such as hERG channel inhibition. Therefore, the ability to predict and modulate the pKa of substituted morpholines is a vital skill in the optimization of lead compounds.

Structural Comparison and Predicted Basicity

The basicity of an amine is primarily influenced by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by electronic and steric effects.

Electronic Effects: Alkyl groups, such as methyl groups, are electron-donating through an inductive effect.[1] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine.[2][3]

Steric Effects: The arrangement of atoms around the nitrogen can hinder the approach of a proton and the solvation of the resulting conjugate acid.[2][4] Significant steric hindrance can decrease basicity, overriding the electronic effects of alkyl substitution.[4]

CompoundStructureKey Structural FeaturesPredicted Relative pKa
2,6-Dimethylmorpholine Two methyl groups at the 2 and 6 positions.Higher
2,2,6-Trimethylmorpholine Three methyl groups, with two at the 2-position (gem-dimethyl) and one at the 6-position.Lower

Analysis of Predicted pKa Values:

Based on fundamental principles, 2,6-dimethylmorpholine is predicted to be a stronger base (higher pKa) than 2,2,6-trimethylmorpholine.

The rationale for this prediction lies in the interplay between inductive and steric effects. In both molecules, the methyl groups exert an electron-donating inductive effect, which would be expected to increase basicity compared to unsubstituted morpholine. However, the introduction of a third methyl group in 2,2,6-trimethylmorpholine, creating a gem-dimethyl substitution at the 2-position, introduces significant steric hindrance around the nitrogen atom. This steric bulk is expected to impede the approach of a proton and destabilize the protonated form (the conjugate acid) by hindering its solvation. This steric effect is anticipated to outweigh the additional inductive effect of the third methyl group, resulting in a lower pKa for 2,2,6-trimethylmorpholine compared to 2,6-dimethylmorpholine.

This trend is consistent with observations in similar cyclic amine systems. For instance, the pKa of piperidine is approximately 11.1, while the introduction of two methyl groups at the 2 and 6 positions in 2,6-dimethylpiperidine can lead to a decrease in basicity due to steric hindrance, depending on the stereoisomer.[5][6][7]

Experimental Determination of pKa: A Validated Protocol

To experimentally validate the predicted pKa values, potentiometric titration is a reliable and widely used method.[8][9] This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Materials and Instrumentation
  • pH meter with a calibrated glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution for back-titration (optional)

  • High-purity water (deionized or distilled)

  • The amine sample (2,2,6-trimethylmorpholine or 2,6-dimethylmorpholine)

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Titration: Begin stirring the solution at a constant rate. Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is the point where the moles of acid added equal the initial moles of the amine. This will be indicated by a sharp drop in pH.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa of the amine is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

Self-Validation and Trustworthiness

To ensure the accuracy of the determined pKa value, the following steps should be taken:

  • Calibration: The pH meter must be calibrated with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) before each experiment.

  • Standardization: The concentration of the HCl titrant should be accurately determined by titrating it against a primary standard, such as tris(hydroxymethyl)aminomethane (TRIS).

  • Replicates: The titration should be performed in triplicate to ensure the reproducibility of the results. The final pKa should be reported as the average of these measurements with the standard deviation.

  • Ionic Strength: For highly accurate determinations, the ionic strength of the solution should be controlled by adding a background electrolyte (e.g., KCl).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Figure 1: Steric hindrance around the nitrogen atom.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter C Prepare Amine Solution A->C B Prepare Standardized HCl D Add HCl in Increments B->D C->D E Record pH and Volume D->E Stabilize & Record F Plot Titration Curve E->F Repeat G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence G->H

Figure 2: Workflow for pKa determination by potentiometric titration.

Conclusion

In the absence of direct experimental data, a comparative analysis based on established structure-basicity relationships provides a strong predictive framework. It is anticipated that 2,6-dimethylmorpholine will exhibit a higher pKa value than 2,2,6-trimethylmorpholine due to the increased steric hindrance in the latter, which is expected to dominate over the additional electron-donating inductive effect. For researchers and drug development professionals, this understanding allows for the rational design of morpholine-containing molecules with tailored basicity to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles. The outlined experimental protocol provides a clear path to empirically verify these predictions and obtain precise pKa values for these and other novel compounds.

References

  • Pharmaguideline. Basicity and Effect of Substituent on Basicity. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017). [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Wikipedia. Inductive effect. [Link]

  • Reddit. steric hinderance and basicity. (2021). [Link]

  • chemeurope.com. 2,6-Dimethylpiperidine. [Link]

  • Wikipedia. 2,6-Dimethylpiperidine. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). [Link]

  • NIST. Morpholine, 2,6-dimethyl-. [Link]

  • Research Outreach. pKa prediction from ab initio calculations. (2023). [Link]

  • Frontiers. Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • bioRxiv. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. (2022). [Link]

  • PubChem. 2,6-Dimethylmorpholine. [Link]

  • PubChem. 4-Methylmorpholine. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. (2024). [Link]

Sources

Validating Stereochemistry of (6S)-Trimethylmorpholine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating stereochemistry of (6S)-trimethylmorpholine via NOESY Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, yet its conformational flexibility (chair flipping) and lack of UV chromophores make stereochemical assignment notoriously difficult. For (6S)-trimethylmorpholine derivatives (typically 2,2,6-trimethyl or 2,3,6-trimethyl systems), validating the spatial arrangement of the C6-methyl group is critical for structure-activity relationship (SAR) fidelity.

While Single Crystal X-ray Diffraction (SC-XRD) remains the absolute authority, it is often a bottleneck due to crystallization failures. Nuclear Overhauser Effect Spectroscopy (NOESY) offers a high-throughput solution-state alternative. This guide objectively compares NOESY against XRD and scalar coupling (


) methods, providing a self-validating protocol to confirm the (6S) configuration via relative stereochemical analysis.

Part 1: The Challenge of Morpholine Stereochemistry

The primary challenge in assigning the (6S) configuration in trimethylmorpholines is the ring inversion equilibrium .

  • The Ambiguity: The morpholine ring exists in a dynamic equilibrium between two chair conformers. The C6-methyl group can adopt an equatorial or axial position depending on the N-substituent and other ring methyls (e.g., at C2 or C3).

  • The Limitation of 1D NMR: In 2,2,6-trimethylmorpholine, the C2 position is quaternary, eliminating the vicinal protons required for Karplus-based

    
     coupling analysis. You cannot "read" the dihedral angle if there is no coupling partner.
    

Part 2: Comparative Methodology

The following table contrasts NOESY with alternative validation methods for small-molecule morpholines (~130–200 Da).

Table 1: Comparative Analysis of Stereochemical Validation Methods
Feature2D NOESY / ROESY Single Crystal XRD Scalar Coupling (

)
DFT-GIAO Prediction
Primary Output Through-space distances (<5 Å)Absolute 3D atomic coordinatesDihedral angles (torsion)Calculated chemical shifts
Stereo Scope Relative (cis/trans diastereomers)Absolute (R/S configuration)Relative (via Karplus eq)Validation support
Sample Req. ~5–10 mg (Solution)Single Crystal (Solid State)~1–5 mg (Solution)Computational Resources
Turnaround Fast (2–4 hours)Slow (Days to Weeks)Fast (Minutes)Medium (Hours)
Key Limitation Requires known chiral anchor for absolute config; NOE zero-crossing.Crystallization failure ; packing forces may distort conformation.Fails at quaternary centers (e.g., C2-Me2); spectral overlap.Dependent on basis set accuracy.
Verdict Preferred for Solution State Gold Standard (if crystals exist)Auxiliary onlyExcellent Validation Tool

Critical Insight: NOESY determines relative stereochemistry. To validate an absolute (6S) tag using NOESY, you must relate the C6 signals to another fixed chiral center in the molecule or use a Chiral Derivatizing Agent (CDA) like Mosher’s acid to create distinguishing diastereomers.

Part 3: The Self-Validating Protocol (NOESY)

This protocol is designed for a Bruker Avance III HD 400 MHz or equivalent, targeting small molecules (MW < 500).

Phase 1: Sample Preparation
  • Solvent Selection: Do not default to CDCl

    
    .
    
    • Recommendation: Use Benzene-d

      
       (C
      
      
      
      D
      
      
      )
      or Pyridine-d
      
      
      . These aromatic solvents induce Magnetic Anisotropy, resolving overlapping methyl signals common in trimethylmorpholines.
  • Concentration: Prepare 10–15 mg in 600 µL solvent. High concentration improves the signal-to-noise ratio (SNR) for weak NOE contacts.

  • Degassing: Flush the NMR tube with argon for 1 minute to remove paramagnetic oxygen, which shortens

    
     relaxation and diminishes the NOE enhancement.
    
Phase 2: Pulse Sequence & Acquisition
  • Pulse Program: noesygpphpp (Gradient-selected NOESY with zero-quantum suppression).

    • Reasoning: ZQ suppression cleans up artifacts that mimic cross-peaks in coupled spin systems.

  • Mixing Time (

    
    ): 500 ms .
    
    • Scientific Logic:[1][2][3] For small molecules (correlation time

      
       s), the NOE buildup is slow and positive. A mixing time of 300ms is often too short for long-range (3–4 Å) contacts; 800ms risks spin diffusion (false positives). 500ms is the optimal balance.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds).
  • Scans (

    
    ):  Minimum 16 (for phase cycling).
    
Phase 3: Data Processing
  • Zero Filling: Fill to 2K

    
     1K points to improve digital resolution.
    
  • Window Function: Apply a shifted Sine-Bell squared (

    
    ) to enhance resolution without sacrificing too much sensitivity.
    
  • Phasing: Critical. Phase the diagonal peaks to be negative (or positive, depending on convention) and ensure cross-peaks are of the same sign (for small molecules, NOE is positive, diagonal and cross-peaks have opposite signs relative to the baseline, but in phase-sensitive mode, they are typically phased to be opposite).

    • Check: If diagonal is positive, real NOE cross-peaks should be negative . Exchange peaks (chemical exchange) will be positive (same sign as diagonal).

Part 4: Data Interpretation & Logic Flow

To validate the (6S) configuration, we map the Through-Space Connectivity .

The Stereochemical Logic

Assume a 2,2,6-trimethylmorpholine scaffold. We need to confirm if the C6-Methyl is equatorial (implying a specific absolute config if the ring is locked) or axial.

  • Anchor Point: Identify the protons at C5 (H5

    
     and H5
    
    
    
    ).
  • The "Flagpole" Interaction:

    • If H6 is Axial : It will show a strong NOE correlation with H2

      
        (if C2 is not quaternary) or the Axial Methyl  at C2.
      
    • If H6 is Equatorial : It will show weak or no NOE to axial substituents on the same face.

  • Vicinal Discrimination:

    • H6 (Axial)

      
      H5 (Axial) : Strong NOE (1,2-diaxial relationship is actually distant, but 1,3-diaxial is strong). Correction: Vicinal diaxial protons (H6ax-H5ax) are anti-periplanar and have weak NOE.
      
    • H6 (Axial)

      
      H5 (Equatorial) : Strong NOE (Gauche).
      
    • H6 (Equatorial)

      
      H5 (Axial) : Strong NOE (Gauche).
      
    • H6 (Equatorial)

      
      H5 (Equatorial) : Strong NOE (Vicinal).
      

Distinction relies on the 1,3-diaxial interactions across the ring.

Visualization: The Validation Workflow

G Start Sample: (6S)-Trimethylmorpholine Solvent 1. Solvent Screen (C6D6 preferred) Start->Solvent Acq 2. Acquire NOESY (Mix: 500ms, ZQ Suppressed) Solvent->Acq Process 3. Phase Correction (Diagonal vs Cross-peak sign) Acq->Process Decision 4. Analyze H6 Correlations Process->Decision PathA Strong NOE: H6 ↔ C2-Me(ax) (1,3-Diaxial Interaction) Decision->PathA Observed PathB Weak/No NOE: H6 ↔ C2-Me(ax) Decision->PathB Observed ResultA Conclusion: H6 is AXIAL (Confirms Stereochem A) PathA->ResultA ResultB Conclusion: H6 is EQUATORIAL (Confirms Stereochem B) PathB->ResultB Validation 5. DFT Validation (Compare exp. vs calc. shifts) ResultA->Validation ResultB->Validation

Caption: Figure 1. Step-by-step decision tree for assigning morpholine stereochemistry via NOESY.

Part 5: Case Study Simulation (2,2,6-Trimethylmorpholine)

In this scenario, we validate the relative stereochemistry of the C6-methyl group against the fixed C2-gem-dimethyl group.

Experimental Observation:

  • H6 Resonance:

    
     3.85 ppm (dd).
    
  • C2-Me Resonances:

    
     1.10 ppm (Me
    
    
    
    ) and
    
    
    1.35 ppm (Me
    
    
    ).

NOESY Cross-Peak Analysis:

Source ProtonTarget ProtonNOE IntensityInterpretation
H6 C2-Me

Strong H6 and Me

are on the same face (1,3-diaxial).
H6 C2-Me

WeakH6 and Me

are distant (Axial-Equatorial).
H6 H5

WeakAnti-periplanar relationship (confirms H6 is Axial).

Conclusion: The strong correlation between H6 and one of the C2-methyls confirms that H6 occupies the Axial position. If the synthesis targeted the (6S) isomer, and the (6S) configuration requires H6 to be axial in the lowest energy chair form (validated by DFT), the structure is confirmed.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY pulse sequences and mixing times). Link

  • Thiele, C. M. (2008).[4] "Residual Dipolar Couplings (RDCs) in Organic Structure Determination." European Journal of Organic Chemistry. (Discusses alignment media like benzene-d6 for resolving overlap). Link

  • Butts, C. P., et al. (2011). "Interproton distance determination by NOE – surprising accuracy and precision in a rigid organic molecule." Chemical Communications. (Validation of NOE distance accuracy). Link

  • Grimblat, N., & Sarotti, A. M. (2016). "Computational Chemistry as a Tool for the Structure Determination of Small Molecules by NMR." Chemistry – A European Journal. (Methodology for DFT/NMR comparison). Link

  • Reinscheid, U. M. (2010). "Conformational analysis of morpholines by NMR spectroscopy and molecular modeling." Journal of Molecular Structure. (Specific application to morpholine rings). Link

Sources

A Comparative Guide to the Conformational Analysis of 2,2,6-Trimethyl Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[1] The conformational rigidity of the morpholine ring significantly influences its interaction with biological targets. This guide provides an in-depth comparison of the conformational preferences of 2,2,6-trimethyl substituted morpholines, contrasting them with the parent morpholine and related substituted systems. We will delve into the experimental and computational methodologies used to elucidate these conformations, providing actionable insights for researchers in drug design and organic synthesis.

The Morpholine Ring: A Conformational Baseline

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[2] This chair form is significantly more stable than the higher-energy boat or twist-boat conformations. In the parent morpholine, two chair conformers are in equilibrium: one with the N-H proton in an equatorial position (Chair-Eq) and the other with the N-H proton in an axial position (Chair-Ax). Experimental and theoretical studies have shown that the Chair-Eq conformer is more stable.[3][4]

The Impact of 2,2,6-Trimethyl Substitution: A Steric Tug-of-War

The introduction of three methyl groups at the 2,2 and 6 positions dramatically alters the conformational landscape of the morpholine ring. The gem-dimethyl group at the C-2 position introduces significant steric hindrance. In any chair conformation, one of these methyl groups must occupy an axial position, while the other is equatorial.[5] This inherent axial methyl group creates 1,3-diaxial interactions, influencing the overall ring puckering and the preferred orientation of the substituent at the 6-position.

The single methyl group at the C-6 position can exist in either an axial or equatorial orientation. This leads to two possible chair conformations for 2,2,6-trimethylmorpholine, which are in equilibrium through ring inversion.

Table 1: Comparison of Conformational Preferences in Morpholine and Substituted Derivatives

CompoundPredominant ConformationKey Steric InteractionsExpected Relative Population of Conformers
MorpholineChair (N-H equatorial)MinimalEquatorial > Axial
2,2-DimethylmorpholineChair1,3-diaxial interaction between an axial C2-methyl and axial hydrogens at C6.Two equivalent chair conformations.
cis-2,6-DimethylmorpholineChair (both methyls equatorial)Gauche interaction between the two equatorial methyl groups.Equatorial-equatorial chair is highly favored.
trans-2,6-DimethylmorpholineChair (one methyl axial, one equatorial)1,3-diaxial interactions for the axial methyl group.Equatorial-axial chair is favored.
2,2,6-Trimethylmorpholine Chair Significant 1,3-diaxial interactions involving the axial C2-methyl group and either the axial C6-methyl or axial C6-hydrogen. The conformation with the C6-methyl group in the equatorial position is expected to be significantly more stable.

The steric strain introduced by the axial methyl group at C-2 will strongly disfavor an axial orientation for the methyl group at C-6 due to severe 1,3-diaxial interactions. Therefore, the conformational equilibrium is expected to lie heavily towards the chair form where the C-6 methyl group occupies the equatorial position.

Experimental and Computational Approaches to Conformational Analysis

A combination of spectroscopic and computational methods is essential for a thorough conformational analysis of substituted morpholines.

NMR Spectroscopy: A Window into Molecular Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of cyclic molecules in solution.[6][7] Key parameters include:

  • 1H NMR Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower ppm) than their equatorial counterparts.

  • 1H-1H Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large J-values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller J-values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE): NOESY experiments can reveal through-space proximity between protons. For instance, a strong NOE between an axial methyl group and other axial protons on the same side of the ring would provide definitive evidence for that conformation.

Experimental Protocol: 1D and 2D NMR Analysis of 2,2,6-Trimethylmorpholine

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 2,2,6-trimethylmorpholine in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4) in a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1D 1H NMR spectrum to observe the chemical shifts and basic multiplicity of the signals.

    • Perform resolution enhancement if necessary to accurately determine coupling constants.

  • 1H-1H COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin-spin coupling networks and confirm assignments.

  • 1H-13C HSQC/HMBC:

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY/ROESY:

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. This is crucial for determining the relative stereochemistry and conformation. For example, look for NOEs between the axial methyl group at C-2 and the axial proton or methyl group at C-6.

  • Data Analysis:

    • Integrate the proton signals to determine their relative ratios.

    • Measure the coupling constants from the 1D 1H spectrum.

    • Analyze the cross-peaks in the 2D spectra to build a complete picture of the molecular structure and its preferred conformation in solution.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.[8] This technique is invaluable for confirming the chair conformation and the precise orientation of the substituents.[9] While the solid-state conformation may not always be identical to the major conformation in solution, it provides a crucial reference point.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of 2,2,6-trimethylmorpholine or a suitable derivative. This can often be achieved by slow evaporation of a solution in an appropriate solvent system.[10]

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.[11]

  • Data Analysis:

    • Analyze the final crystal structure to determine the ring conformation (e.g., by calculating puckering parameters) and the orientation of all substituents.

    • Measure key bond lengths, bond angles, and dihedral angles.

Computational Chemistry: Predicting and Quantifying Conformational Stability

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for predicting the relative energies of different conformers and the energy barriers for their interconversion.[12] These calculations can also predict NMR parameters, which can then be compared with experimental data for validation.[5]

Computational Protocol: Conformational Search and Energy Calculation

  • Conformer Generation: Generate a set of possible conformers for 2,2,6-trimethylmorpholine using a molecular mechanics-based conformational search algorithm.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable quantum mechanical method (e.g., DFT with the B3LYP functional and a 6-31G(d) basis set).

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Single-Point Energy Calculation: For the lowest energy conformers, perform a more accurate single-point energy calculation using a larger basis set (e.g., 6-311+G(d,p)) to refine the relative energies.

  • NMR Prediction (Optional): Calculate NMR chemical shifts and coupling constants for the lowest energy conformers and compare them with the experimental data.

Visualizing the Conformational Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Chair Conformation 1 (C6-Me equatorial) cluster_1 Chair Conformation 2 (C6-Me axial) C6_eq C6-Me (equatorial) Ring1 Morpholine Ring C6_eq->Ring1 C2_ax_Me C2-Me (axial) C2_ax_Me->Ring1 C2_eq_Me C2-Me (equatorial) C2_eq_Me->Ring1 TS Transition State (Twist-Boat) Ring1->TS Ring Inversion C6_ax C6-Me (axial) Ring2 Morpholine Ring C6_ax->Ring2 C2_ax_Me2 C2-Me (axial) C2_ax_Me2->Ring2 C2_eq_Me2 C2-Me (equatorial) C2_eq_Me2->Ring2 Ring2->TS TS->Ring1 Lower Energy TS->Ring2 Ring Inversion

Caption: Chair-chair interconversion of 2,2,6-trimethylmorpholine.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis Synthesis Synthesis of 2,2,6-Trimethylmorpholine NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Data_Comparison Data Comparison & Validation NMR->Data_Comparison Xray->Data_Comparison Conformer_Search Conformational Search DFT_Opt DFT Geometry Optimization Conformer_Search->DFT_Opt Energy_Calc Energy Calculation DFT_Opt->Energy_Calc Energy_Calc->Data_Comparison Final_Model Final Conformational Model Data_Comparison->Final_Model

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of 2,2,6-trimethyl substituted morpholines reveals a strong preference for a chair conformation with the C-6 methyl group in an equatorial position. This preference is driven by the significant steric hindrance imposed by the gem-dimethyl group at the C-2 position. A comprehensive understanding of these conformational biases, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is critical for the rational design of novel drug candidates incorporating this important heterocyclic scaffold. The methodologies and principles outlined in this guide provide a robust framework for researchers to confidently elucidate the three-dimensional structures of substituted morpholines and leverage this knowledge in their drug discovery efforts.

References

  • Cimitan, S., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 855-858. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved February 12, 2026, from [Link]

  • CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (n.d.).
  • Lee, S. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9536-9541. [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Kwon, C. H., et al. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics, 24(46), 28247-28255. [Link]

  • Douglas, C. J., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(23), 7419-7423. [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved February 12, 2026, from [Link]

  • Patel, S. B., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Patel, S. B., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. Retrieved February 12, 2026, from [Link]

  • Flippen-Anderson, J. L., & Gilardi, R. D. (2004). X-Ray Crystallography of Chemical Compounds. eLS. [Link]

  • McPherson, A. (1990). x Ray crystallography. BMJ, 301(6750), 509–513. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 12, 2026, from [Link]

  • LibreTexts. (2021, August 11). 3.7. Conformational analysis. [Link]

  • Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6533-6542. [Link]

  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.).
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine. (n.d.).
  • Cammers, A., & Steelman, A. J. (2019). CHAPTER 6. CONFORMATIONS OF ORGANIC MOLECULES. [Link]

  • Betzi, S., et al. (2021). Protein X-ray Crystallography and Drug Discovery. Molecules, 26(11), 3233. [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (6S)-2,2,6-Trimethylmorpholine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, non-negotiable aspect of ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of (6S)-2,2,6-Trimethylmorpholine;hydrochloride.

Hazard Assessment: Understanding the Risk Profile

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. Based on data from morpholine and its derivatives, this compound should be handled as a substance with multiple hazard classifications.[1][2][3]

The hydrochloride salt form suggests a potential for corrosivity, particularly in the presence of moisture. Like its parent compound, it is likely to be harmful or toxic if ingested, inhaled, or absorbed through the skin, and poses a significant risk to aquatic ecosystems.[1][2]

Hazard ClassPotential Risks & CausalityRecommended PPE
Acute Toxicity / Corrosivity As a substituted morpholine hydrochloride, the compound is presumed to be toxic if swallowed and may cause severe skin burns and serious eye damage upon contact.[1][4] The amine functional group and acidic hydrochloride contribute to its corrosive nature.Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles with side shields are mandatory.[1]
Environmental Hazard Morpholine derivatives are frequently classified as harmful to aquatic life with long-lasting effects.[1][3] Improper disposal via sink or regular trash can lead to significant environmental contamination.All waste streams must be contained and prevented from entering drains or waterways.[5][6]
Reactivity Amines and their salts can react exothermically with acids and may be incompatible with strong oxidizing agents (e.g., nitrates, peroxides).[7]Segregate this waste from incompatible chemicals, particularly strong acids and oxidizers.

Pre-Disposal Handling and Segregation: The Foundation of Safety

Proper disposal begins the moment a substance is designated as waste. Adhering to systematic segregation and containment protocols is crucial to prevent dangerous reactions and ensure the waste is accepted by a licensed disposal facility.

Waste Container Selection: The primary waste container must be chemically compatible with this compound.

  • Recommended: High-Density Polyethylene (HDPE) or glass containers are suitable. The original chemical container is often the best choice for waste storage.[1]

  • Avoid: Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion over time.[7]

  • Integrity: Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[1]

Labeling is Non-Negotiable: Properly labeled waste is a cornerstone of laboratory safety and regulatory compliance. The Environmental Protection Agency (EPA) requires specific information on all hazardous waste labels.[5]

  • Content Identification: Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

  • Hazard Warning: The words "Hazardous Waste" must be prominently displayed.[5]

  • Hazard Pictograms: Affix appropriate GHS pictograms for corrosivity, toxicity, and environmental hazard.

Step-by-Step Disposal Protocols

All disposal actions must be carried out in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood, while wearing appropriate PPE.[8] Never dispose of this chemical down the drain.[8]

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Designation: The material becomes a waste when it is expired, unwanted, or no longer intended for use.[1]

  • Containment: If in its original container, ensure the container is sealed and properly labeled as "Hazardous Waste" with the accumulation start date.

  • Contaminated Debris: Any items grossly contaminated with the solid compound (e.g., weighing paper, disposable spatulas, gloves) must be placed in a designated solid hazardous waste container.

  • Storage: Store the sealed container in your lab's SAA, segregated from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[1]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Scrape off any visible solid residue into the solid hazardous waste container.

  • Triple Rinse: For empty containers that held the pure compound, triple rinse with a suitable solvent (e.g., water, followed by acetone or ethanol). The first rinseate is considered acutely hazardous waste and must be collected in a designated liquid hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.[1]

  • PPE and Consumables: Gloves, bench paper, and other contaminated consumables must be collected in a sealed, labeled bag or container designated for solid chemical waste.

  • Disposal: The triple-rinsed, decontaminated container can often be disposed of as regular lab glass/plastic waste after defacing the original label.[1] The collected solid waste must be disposed of via your hazardous waste program.

Protocol 3: Disposal of Liquid Waste Streams
  • Segregation is Key: Do not mix this waste with other waste streams unless you have confirmed compatibility. Specifically, keep halogenated and non-halogenated solvent waste separate if required by your facility.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container (e.g., "Aqueous Morpholine Waste"). Keep the pH in mind; neutralization may be required by your waste handler but should not be attempted without a specific, validated protocol.

  • Organic Solutions: Collect all organic solutions in a separate, labeled hazardous waste container appropriate for the solvent used.

  • Container Management: Keep waste containers closed at all times except when adding waste.[8] Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Pickup: Store in the SAA and arrange for pickup by a licensed hazardous waste disposal company.

Emergency Spill Procedures

Accidental spills must be treated as hazardous waste events.

  • Evacuate & Alert: Evacuate the immediate area and alert colleagues.

  • Control: If flammable solvents are involved, remove all ignition sources.[6]

  • Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or special absorbent pads) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbed material and any broken glass into a designated, sealable container.

  • Labeling: Label the container as "Spill Debris: this compound" and include the date.

  • Disposal: Treat the spill cleanup material as hazardous waste and dispose of it according to the protocols outlined above.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from this compound.

G cluster_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream start Waste Generated Containing This compound waste_type Solid, Liquid, or Labware? start->waste_type solid_pure Pure Compound or Contaminated Debris (PPE, paper) waste_type->solid_pure Solid liquid_type Aqueous or Organic? waste_type->liquid_type Liquid labware_decon Perform Gross Decontamination & Triple Rinse waste_type->labware_decon Labware solid_container Seal in Labeled 'Solid Hazardous Waste' Container solid_pure->solid_container final_storage Store in Satellite Accumulation Area (SAA) Segregated from Incompatibles solid_container->final_storage aqueous_container Collect in Labeled 'Aqueous Hazardous Waste' Container liquid_type->aqueous_container Aqueous organic_container Collect in Labeled 'Organic Solvent Waste' Container liquid_type->organic_container Organic aqueous_container->final_storage organic_container->final_storage rinseate Collect First Rinseate in Liquid Hazardous Waste labware_decon->rinseate disposal_labware Dispose of Cleaned Labware in Appropriate Bin (Glass/Plastic) labware_decon->disposal_labware rinseate->final_storage final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor final_storage->final_disposal

Disposal decision workflow for generated waste.

By adhering to these rigorous, safety-first protocols, researchers can ensure that the final step in their experimental workflow protects themselves, their colleagues, and the environment.

References

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

Sources

Personal protective equipment for handling (6S)-2,2,6-Trimethylmorpholine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (6S)-2,2,6-Trimethylmorpholine;hydrochloride

This guide provides essential safety protocols and operational procedures for laboratory personnel handling this compound. As a specialized research chemical, comprehensive safety data may not be readily available for this specific compound. Therefore, this document synthesizes information from analogous structures—namely the morpholine core and hydrochloride salts—to establish a conservative and robust safety framework. Our primary objective is to empower you with the knowledge to manage risks effectively, ensuring both personal safety and experimental integrity.

Synthesized Hazard Profile

To establish safe handling procedures, we must first understand the potential hazards by examining the chemical's constituent parts: the morpholine ring system and the hydrochloride salt.

  • Morpholine Core: Morpholine and its derivatives are recognized as hazardous compounds. They are often flammable liquids, harmful if swallowed or inhaled, and can be toxic upon skin contact.[1][2][3] The most significant risks associated with the morpholine structure are severe skin burns and eye damage.[1][2][4]

  • Hydrochloride Salt: The hydrochloride component indicates this compound is the salt of a weak base (the trimethylmorpholine) and a strong acid (hydrochloric acid). While the salt form is typically a solid and less volatile than the free base, it can still pose significant risks. Hydrochloride salts can be corrosive and are known skin and eye irritants.[5][6][7] If the compound comes into contact with moisture, it can hydrolyze, creating a locally acidic environment.

Based on this analysis, this compound should be handled as a substance that is potentially corrosive, a severe skin and eye irritant, and harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory for all procedures involving this compound. The selection of specific PPE is contingent on the scale and nature of the operation being performed.

Summary of PPE Requirements by Task
TaskRequired PPERationale
Weighing & Transfer (Solid) Nitrile or Neoprene Gloves, Safety Goggles, Flame-Resistant Lab Coat, N95 Respirator (if not in a fume hood)Protects against skin/eye contact with fine particulates and inhalation of aerosolized powder.[2][8]
Solution Preparation Double-gloving (Nitrile or Neoprene), Chemical Splash Goggles, Face Shield, Flame-Resistant Lab CoatProvides maximum protection against splashes of the potentially corrosive solution which can cause severe eye and skin damage.[2][9]
Reaction & Workup Chemical-Resistant Gloves, Chemical Splash Goggles, Flame-Resistant Lab Coat, Work within a certified Chemical Fume HoodA fume hood is essential to contain any vapors or aerosols generated during the reaction.[2][3][4]
Spill Cleanup Chemical-Resistant Overalls, Double Gloves, Chemical Splash Goggles, Face Shield, Air-Purifying Respirator with appropriate cartridgesA higher level of protection is required for managing uncontrolled releases and potential for higher concentrations of vapors or dust.[10]
Detailed PPE Specifications
  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required for all handling activities.[2][3] For tasks with a high risk of splashing, such as preparing solutions or performing extractions, double-gloving is recommended. Gloves should have long cuffs that can be tucked under the sleeve of the lab coat.[8] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[8]

  • Eye and Face Protection: At a minimum, tightly fitting chemical splash goggles are mandatory.[2] When handling solutions or performing any operation with a splash potential, a full-face shield must be worn over the safety goggles to protect against severe eye damage.[9]

  • Body Protection: A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[2] For large-scale operations or in the event of a significant spill, a chemical-resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] If weighing small quantities on an open bench is unavoidable, a NIOSH-approved N95 respirator is required to protect against inhalation of fine dust particles. For emergencies such as a large spill, an air-purifying respirator with organic vapor/acid gas cartridges is necessary.[8]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Disposal A Review SDS of Analogous Compounds (Morpholine, HCl Salts) B Verify Fume Hood Certification is Current A->B C Select & Inspect Task-Specific PPE (See Table) B->C D Transport Chemical in Secondary Containment C->D E Perform All Manipulations in a Chemical Fume Hood D->E F Weigh Solid Compound Carefully to Avoid Dust E->F G Prepare Solutions by Slowly Adding Solid to Solvent F->G H Segregate Waste: - Contaminated PPE - Aqueous Waste - Organic Waste G->H I Decontaminate Work Surface with Soap and Water H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning work, consult the Safety Data Sheets (SDS) for morpholine and hydrochloric acid to remain familiar with the potential hazards.[1][3][5]

    • Ensure the designated chemical fume hood has been certified within the last year.

    • Select and inspect all necessary PPE as outlined in the table above. Don any required protective equipment before entering the designated work area.

  • Handling:

    • Transport the chemical container in a secondary, shatter-proof container.

    • Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[4]

    • When weighing the solid, use anti-static weigh paper or a grounded spatula to prevent static discharge, a known ignition source for flammable vapors that could be present from solvents in the lab.[1][3]

    • When preparing solutions, slowly add the solid compound to the solvent with stirring to control the dissolution rate and avoid splashing.

  • Post-Handling:

    • Upon completion of the work, decontaminate all surfaces with soap and water.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or has stopped, administer artificial respiration.[7] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, if you are trained and have the appropriate PPE, cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[1] Scoop the material into a sealed container for proper disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound and associated waste. All disposal procedures must comply with local, state, and federal regulations.[11][12]

  • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain. It should be clearly labeled and stored in a sealed container awaiting pickup by your institution's environmental health and safety (EHS) department.

  • Aqueous Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Due to its hydrochloride nature, the waste will likely be acidic. Neutralization with a base (e.g., sodium bicarbonate) may be required by your EHS office before disposal.[11][13] Always add the base slowly to the acidic solution while stirring in a fume hood. Check the pH with indicator strips until it is between 6 and 8.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be placed in a sealed, labeled hazardous waste bag or container for disposal.[13]

References

  • Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Morpholine - SAFETY DATA SHEET. (2020). Thames River Chemical Corp.
  • Morpholine - Safety D
  • Standard Operating Procedure for Hydrochloric Acid. University of California, Merced.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • SAFETY DATA SHEET - 2-Hydroxymethylmorpholine hydrochloride. (2025). Fisher Scientific.
  • How to dispose of hydrochloric acid. (n.d.). Lab Alley.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • SAFETY DATA SHEET - 4-(2-Chloroethyl)morpholine hydrochloride. (2025). Fisher Scientific.
  • Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • PPE Requirements Hazardous Drug Handling. (n.d.). Stormont Vail Health.
  • 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.).
  • SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane hydrochloride. (2025). Fisher Scientific.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025). Emory University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.